4-(Azepan-1-yl)-2-methylaniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(azepan-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-12(6-7-13(11)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQTUFZBZLFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655960 | |
| Record name | 4-(Azepan-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847455-22-5 | |
| Record name | 4-(Azepan-1-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physico-chemical properties of 4-(Azepan-1-yl)-2-methylaniline
An In-depth Technical Guide to the Physico-chemical Properties of 4-(Azepan-1-yl)-2-methylaniline
Executive Summary
This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes theoretical predictions with established analytical methodologies, offering a practical framework for the empirical characterization of this compound. The guide details the structural and spectroscopic profile, core physical properties, and robust, step-by-step protocols for analytical determination using modern chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and grounded in authoritative scientific principles.
Compound Identification and Structure
This compound is a tertiary aromatic amine derivative. Its structure consists of a 2-methylaniline core substituted at the 4-position with a seven-membered azepane ring. This unique combination of a substituted aniline and a saturated heterocyclic moiety dictates its chemical behavior and physical properties.
-
IUPAC Name: this compound
-
CAS Number: 847455-22-5[1]
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.31 g/mol [2]
Chemical Structure:
(Image generated for illustrative purposes)
Core Physico-chemical Characteristics
Direct experimental data for this compound is not extensively published. The following table summarizes known information and includes predicted values for key properties based on its chemical structure and data from analogous compounds. These parameters are critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, bioavailability, and reactivity.
| Property | Value / Predicted Range | Significance in Research & Development |
| Physical State | Expected to be a viscous liquid or low-melting solid, colorless to yellow/brown. | Affects handling, storage, and formulation. Aromatic amines often darken upon exposure to air and light[3]. |
| Boiling Point | Predicted: 341.4 ± 35.0 °C | Defines purification conditions (e.g., distillation) and thermal stability. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4]. |
| Melting Point | Not available. | Crucial for identification, purity assessment, and understanding crystalline packing. |
| Density | Predicted: 1.019 ± 0.06 g/cm³ | Important for formulation, reaction stoichiometry, and solvent selection. Prediction is based on the related compound 4-(azepan-2-yl)aniline[4]. |
| pKa | Predicted: 10.92 ± 0.40 | Governs the ionization state at a given pH, which is critical for solubility, membrane permeability, and receptor binding. The high predicted pKa is for the protonated azepane nitrogen, indicating it is a strong base[4]. |
| LogP (Octanol/Water) | Predicted: ~2.5 - 3.5 | The partition coefficient is a key indicator of lipophilicity, influencing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug development. |
| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane. | Directly impacts formulation strategies, bioavailability, and the choice of solvents for analytical and synthetic procedures. |
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra for this compound are not publicly available, a theoretical profile can be predicted based on its constituent functional groups.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Due to substitution, they will exhibit complex splitting patterns (doublets and doublets of doublets).
-
Azepane Ring Protons (δ 1.5-3.5 ppm): The 12 protons on the saturated azepane ring will likely appear as a series of broad, overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (N-CH₂) will be shifted downfield (closer to 3.5 ppm).
-
Methyl Protons (δ 2.0-2.5 ppm): The methyl group attached to the aniline ring will present as a sharp singlet.
-
Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. This peak will disappear upon a D₂O exchange experiment.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom:
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the substituted benzene ring.
-
Azepane Carbons (δ 25-55 ppm): Signals for the six carbons of the azepane ring will be found in the aliphatic region. The carbons bonded to the nitrogen will be the most downfield in this group.
-
Methyl Carbon (δ 15-25 ppm): A single signal for the methyl carbon will appear in the high-field region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): The primary amine (-NH₂) will show two characteristic sharp-to-medium bands in this region.
-
C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both aromatic (sp²) and aliphatic (sp³) C-H bonds.
-
C=C Stretching (1500-1600 cm⁻¹): Aromatic ring skeletal vibrations will appear in this fingerprint region.
-
C-N Stretching (1250-1350 cm⁻¹): The stretching vibration for the aromatic amine C-N bond is expected here.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 204.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of alkyl fragments from the azepane ring and cleavage of the C-N bond connecting the ring to the aniline moiety.
Methodologies for Empirical Characterization
To obtain accurate data, validated analytical methods are essential. The following section details proven protocols for the analysis of aromatic amines, which are directly applicable to this compound.[5]
Chromatographic Analysis for Purity and Quantification
Chromatography separates the analyte from impurities, allowing for precise quantification and purity assessment.
Caption: General workflow for chromatographic analysis.
This method is ideal for determining the purity of non-volatile compounds like the target analyte.
-
Instrumentation: An HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is recommended for optimal separation.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for the aniline chromophore, typically around 235-254 nm.[6]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase organic component at ~1 mg/mL. Dilute to create working standards and test samples (e.g., 10-100 µg/mL).
-
Analysis: Inject 10-20 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization can improve the chromatographic properties of amines.[5][7]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Derivatization (Recommended): To improve peak shape and thermal stability, the primary amine can be derivatized. A common method involves acylation with an agent like heptafluorobutyric anhydride.[7]
-
Column: A fused silica capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
MS Detection: Operate in full scan mode to identify the compound and any impurities based on their mass spectra. Use selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Determination of pKa
The pKa is a measure of the acidity of a compound's conjugate acid. For an amine, it reflects the compound's basicity. Potentiometric titration is a classic and reliable method.
Caption: Workflow for pKa determination via potentiometric titration.
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a water/methanol co-solvent system can be used, and the apparent pKa can be extrapolated back to 0% organic solvent.
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Data Collection: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.
-
Analysis: Plot the pH value (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH value at the point where half of the amine has been neutralized (the half-equivalence point). This point corresponds to the flattest region of the buffer zone in the titration curve.
Conclusion
This compound is a complex aromatic amine whose physico-chemical properties are dictated by its unique structural features. While comprehensive experimental data is limited in public literature, this guide establishes a robust framework for its characterization. By combining structural predictions with validated analytical protocols for chromatography, spectroscopy, and physical constant determination, researchers can confidently and accurately determine the empirical data necessary for applications in drug discovery, chemical synthesis, and materials science. The methodologies outlined herein provide a clear path for generating the high-quality data required for regulatory submissions and advanced research initiatives.
References
- 1. This compound | 847455-22-5 [sigmaaldrich.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(azepan-2-yl)aniline CAS#: 1503293-69-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
A Comprehensive Technical Guide to 4-(Azepan-1-yl)-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth guide provides a technical overview of 4-(Azepan-1-yl)-2-methylaniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, synthesis, potential applications, and safety considerations, designed to empower researchers in their scientific endeavors.
Chemical Identity and Properties
CAS Number: 847455-22-5
IUPAC Name: this compound
The structure of this compound incorporates a substituted aniline core, a foundational scaffold in numerous pharmacologically active molecules, with a seven-membered azepane ring. This combination imparts a unique three-dimensional conformation that can be pivotal for molecular interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂ | Inferred |
| Molecular Weight | 204.32 g/mol | |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound can be approached through several modern synthetic strategies. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The most prominent and versatile method for this class of compounds is the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: The Gold Standard for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3] This reaction offers high functional group tolerance and broad substrate scope, making it ideal for the synthesis of complex amines like this compound.[1]
Reaction Scheme:
A conceptual workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Exemplary):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., 4-bromo-2-methylaniline or 4-iodo-2-methylaniline) (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) and the solvent (e.g., anhydrous toluene or dioxane).
-
Amine Addition: Introduce azepane (1.1-1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[3]
Nucleophilic Aromatic Substitution (SNAr): A Classical Alternative
Nucleophilic aromatic substitution is another viable, albeit potentially more limited, approach. This method typically requires a strongly electron-withdrawing group (such as a nitro group) ortho or para to a good leaving group (like a halide) to facilitate the reaction.
Reaction Scheme:
A two-step synthetic pathway via SNAr and reduction.
Detailed Experimental Protocol (Exemplary):
-
SNAr Reaction: In a round-bottom flask, dissolve the activated aryl halide (e.g., 1-fluoro-2-methyl-4-nitrobenzene) (1.0 eq) in a polar aprotic solvent such as DMF or DMSO. Add a base, such as potassium carbonate (2.0 eq), followed by azepane (1.2 eq). Heat the reaction mixture (e.g., to 100-150 °C) and monitor for completion. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
Reduction of the Nitro Group: The resulting nitro-substituted intermediate is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalyst for hydrogenation (e.g., 10% Pd/C) is added. The reaction is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reduction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.
Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are of significant interest in the field of drug discovery. Azepane-containing compounds have demonstrated a wide range of pharmacological activities, and more than 20 have been approved by the FDA for various therapeutic uses.[4] The aniline core is a well-established pharmacophore in numerous drug classes. The unique combination in this molecule could be explored for the development of novel therapeutic agents targeting a variety of diseases.[4]
Furthermore, N-aryl azepanes are being investigated for their properties in materials science, including their potential use in the development of organic light-emitting diodes (OLEDs) and other functional materials.[5]
Safety and Toxicological Profile
As a substituted aniline, this compound should be handled with care, assuming a toxicological profile similar to other compounds in this class until specific data is available.
General Hazards of Substituted Anilines:
-
Toxicity: Substituted anilines can be toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Methemoglobinemia: A primary toxic effect of many anilines is the induction of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[7]
-
Organ Toxicity: Long-term exposure to certain anilines may cause damage to the liver, kidneys, and spleen.
-
Carcinogenicity: Aniline is classified as a probable human carcinogen (Group B2) by the EPA.[8]
Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
Key toxicological pathways associated with substituted anilines. [7]
Conclusion
This compound is a compound with considerable potential for further investigation in both academic and industrial research settings. Its synthesis is achievable through robust and well-established methodologies like the Buchwald-Hartwig amination. The presence of the azepane and substituted aniline moieties suggests a rich field of possibilities for its application in drug discovery and materials science. As with all chemical research, a thorough understanding of and adherence to appropriate safety protocols is paramount when working with this and related compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
Spectroscopic data for 4-(Azepan-1-yl)-2-methylaniline (NMR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Azepan-1-yl)-2-methylaniline
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a substituted aromatic amine incorporating a seven-membered azepane ring. Given the prevalence of both aniline and azepane motifs in pharmacologically active compounds, a robust understanding of their spectroscopic signatures is paramount for researchers in medicinal chemistry and drug development.[1] This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound. It moves beyond a simple data listing to explain the structural basis for the predicted spectral features, offering insights into the causal relationships between molecular structure and spectroscopic output. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-fidelity NMR and MS data, ensuring that researchers can confidently verify the structure and purity of this and structurally related molecules.
Introduction: The Structural and Analytical Significance of this compound
This compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.31 g/mol ) is a molecule that combines two key structural features: a substituted aniline core and a saturated azepane heterocycle. The azepane ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs due to its ability to confer unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.[1] The substituted aniline portion, meanwhile, is a cornerstone of countless pharmaceutical agents.
The unambiguous characterization of such molecules is the bedrock of any drug discovery program. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal analytical techniques for elucidating and confirming molecular structures. NMR provides a detailed map of the carbon-hydrogen framework, while MS offers precise molecular weight information and reveals structural details through controlled fragmentation. This guide provides a predictive analysis of the key spectroscopic data points for this compound, serving as a benchmark for researchers synthesizing or working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unrivaled in its ability to provide detailed information about the connectivity and chemical environment of atoms within a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, explaining the rationale for the expected chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methyl, azepane, and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~6.75 | d (J ≈ 8.5 Hz) | 1H | Aromatic CH |
| H-b | ~6.65 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Aromatic CH |
| H-c | ~6.60 | d (J ≈ 2.5 Hz) | 1H | Aromatic CH |
| H-d | ~3.60 | br s | 2H | Aniline NH₂ |
| H-e | ~3.25 | t (J ≈ 6.0 Hz) | 4H | Azepane α-CH₂ (N-CH₂) |
| H-f | ~2.15 | s | 3H | Methyl CH₃ |
| H-g | ~1.75 | m | 4H | Azepane β-CH₂ |
| H-h | ~1.55 | m | 4H | Azepane γ-CH₂ |
Interpretation of ¹H NMR Data:
-
Aromatic Protons (H-a, H-b, H-c): The three protons on the aniline ring are expected to appear in the aromatic region (6.5-7.5 ppm). The electron-donating nature of the amino group and the azepane nitrogen strongly shields these protons, shifting them upfield. Their splitting pattern will form a coupled system. H-a, being ortho to the methyl group and meta to the amino group, will likely appear as a doublet. H-b, positioned between the two nitrogen-containing groups, will be a doublet of doublets. H-c, ortho to the amino group, will appear as a doublet with a smaller coupling constant.
-
Aniline Protons (H-d): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration and can be confirmed by its disappearance upon D₂O exchange.
-
Azepane Protons (H-e, H-g, H-h): The protons on the seven-membered ring will be in the aliphatic region. The α-protons (H-e), being directly attached to the electron-withdrawing nitrogen atom, are the most deshielded and are predicted to appear as a triplet around 3.25 ppm. The remaining methylene groups (β and γ protons) are more shielded and will overlap, forming complex multiplets further upfield.
-
Methyl Protons (H-f): The methyl group attached to the aromatic ring is in a unique chemical environment and will therefore appear as a sharp singlet, typically around 2.15 ppm.
Diagram of Molecular Structure with Proton Labels:
Caption: Structure of this compound with proton labels.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides one signal for each unique carbon atom, and their chemical shifts are highly indicative of their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted δ (ppm) | Carbon Assignment |
| ~145.0 | C-q (C-N, Azepane) |
| ~139.0 | C-q (C-NH₂) |
| ~129.0 | C-q (C-CH₃) |
| ~125.0 | Aromatic CH |
| ~118.0 | Aromatic CH |
| ~115.0 | Aromatic CH |
| ~50.5 | Azepane α-C (N-CH₂) |
| ~27.5 | Azepane β-C |
| ~27.0 | Azepane γ-C |
| ~17.5 | Methyl CH₃ |
Interpretation of ¹³C NMR Data:
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the aniline ring. The quaternary carbons (C-q) attached to the nitrogen and methyl groups will have their shifts influenced by these substituents. The carbon attached to the azepane nitrogen (C-N) is expected to be the most downfield of the aromatic carbons. The protonated aromatic carbons will appear in the typical range of 110-130 ppm.
-
Aliphatic Carbons: The methyl carbon will give a signal in the high-field region (~17.5 ppm). The three unique carbon environments in the azepane ring will appear in the aliphatic region, with the α-carbon being the most deshielded (~50.5 ppm) due to its proximity to the nitrogen atom.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a molecule like this, as it is a "soft" ionization technique that typically yields an intact protonated molecule, [M+H]⁺.
Predicted High-Resolution Mass Spectrum (HRMS)
For this compound (C₁₃H₂₀N₂), the primary ion observed in positive mode ESI-MS will be the protonated molecule [M+H]⁺.
-
Monoisotopic Mass: 204.1626 g/mol
-
Predicted [M+H]⁺: 205.1705 m/z
Predicted Tandem MS (MS/MS) Fragmentation
By selecting the [M+H]⁺ ion (m/z 205.17) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide structural clues. The primary sites of fragmentation are typically the most labile bonds and those that lead to stable fragment ions. The positive charge is likely to be localized on one of the nitrogen atoms, directing the fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a classic fragmentation mechanism for amines.[2][3][4] Cleavage of the C-C bond alpha to the azepane nitrogen is expected, leading to the formation of stable iminium ions.
-
Ring Opening/Fragmentation of Azepane: The seven-membered ring can undergo cleavage, leading to a series of fragment ions corresponding to the loss of C₂H₄ or C₃H₆ moieties.
-
Cleavage of the Aryl-Nitrogen Bond: The bond connecting the azepane nitrogen to the aniline ring can cleave, although this is often less favorable than alpha-cleavage.
Table 3: Predicted Major Fragment Ions in MS/MS Analysis
| Predicted m/z | Proposed Fragment Structure/Loss |
| 134.09 | [M+H - C₅H₁₁N]⁺ (Loss of azepane ring via cleavage) |
| 120.08 | [M+H - C₆H₁₃]⁺ (Fragment from azepane ring cleavage) |
| 98.10 | [C₆H₁₂N]⁺ (Protonated azepane iminium ion) |
Diagram of Proposed MS/MS Fragmentation Pathway:
Caption: Proposed fragmentation of protonated this compound.
Experimental Protocols
To obtain high-quality spectroscopic data, meticulous sample preparation and adherence to standardized instrument protocols are crucial. The following sections provide self-validating, step-by-step methodologies for acquiring NMR and MS data.
Protocol for NMR Data Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
Workflow for NMR Analysis:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks. Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[6]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] The final solution height in the tube should be approximately 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.
-
Instrument Setup: Insert the sample into the spectrometer. The instrument software will then perform locking (stabilizing the magnetic field using the solvent's deuterium signal) and shimming (optimizing the magnetic field homogeneity to achieve sharp peaks).[5]
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters. Following this, acquire the proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for ESI-MS Data Acquisition
This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.
-
Working Solution Preparation: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of an appropriate infusion solvent. A typical solvent is 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be in the low µg/mL to ng/mL range.[8] The addition of formic acid promotes protonation, enhancing the signal for the [M+H]⁺ ion in positive ion mode.[9]
-
Instrument Setup: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through an LC system.
-
MS Tuning and Calibration: Calibrate the mass analyzer using a known calibration standard to ensure high mass accuracy. Tune the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and optimal signal for the analyte.
-
MS Data Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu) to identify the [M+H]⁺ ion.
-
MS/MS Data Acquisition: Perform a product ion scan by selecting the m/z of the [M+H]⁺ ion as the precursor. Apply collision energy (CID) to induce fragmentation and acquire the resulting fragment ion spectrum. This provides the MS/MS data crucial for structural confirmation.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating predicted ¹H NMR, ¹³C NMR, and MS data with detailed interpretations and standardized experimental protocols, this document serves as an essential resource for researchers in drug discovery and chemical synthesis. The principles and methodologies described herein are not only applicable to the title compound but can also be extrapolated to a wide range of related N-aryl heterocyclic molecules, fostering greater confidence and efficiency in structural elucidation efforts.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. youtube.com [youtube.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Azepan-1-yl)-2-methylaniline
Abstract
This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational dynamics of 4-(Azepan-1-yl)-2-methylaniline. This molecule, possessing both a flexible seven-membered azepane ring and a substituted aniline moiety, presents a compelling case study for detailed structural analysis due to the potential impact of its three-dimensional geometry on its chemical reactivity and biological activity. This document outlines a multi-pronged approach, integrating computational modeling with established experimental techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the theoretical underpinnings and practical methodologies, this guide serves as a robust resource for researchers in medicinal chemistry, materials science, and drug discovery engaged in the characterization of complex molecular architectures.
Introduction: The Significance of Molecular Geometry
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the spatial arrangement of the azepane ring relative to the substituted aniline plane can significantly influence its ability to interact with biological targets, its solubility, and its metabolic stability. The azepane moiety, a seven-membered heterocyclic scaffold, is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[1] A thorough understanding of the conformational preferences of this ring system and the rotational barriers of the aniline substituent is therefore paramount for rational drug design and development.
This guide will systematically explore the structural nuances of this compound, providing both theoretical insights and actionable experimental protocols.
Molecular Structure and Inherent Flexibility
The core structure of this compound comprises a 2-methylaniline fragment substituted at the 4-position with an azepan-1-yl group.
Key Structural Features:
-
Aniline Moiety: The planarity of the benzene ring is a key feature, with the amino group and the methyl group influencing the electronic and steric properties of the ring.
-
Azepane Ring: This seven-membered saturated heterocycle is inherently non-planar and can adopt a variety of conformations, such as chair, boat, and twist-chair forms. The energetic landscape of these conformations is crucial to the overall molecular shape.[2]
-
C-N Linkage: The bond connecting the azepane nitrogen to the aniline ring is a critical point of flexibility, allowing for rotation that alters the relative orientation of the two ring systems.
Below is a proposed workflow for a comprehensive structural and conformational analysis.
Caption: A comprehensive workflow for the structural elucidation of this compound.
Computational Analysis: A Predictive Approach
Computational chemistry offers a powerful, cost-effective means to explore the potential energy surface of this compound and predict its most stable conformations.[1] Density Functional Theory (DFT) is a particularly suitable method for this purpose.
Detailed Protocol for DFT-Based Conformational Analysis
-
Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers of the azepane ring and various rotational isomers around the C-N bond linking the two rings.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This step locates the stationary points on the potential energy surface.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Natural Bond Orbital (NBO) Analysis: Conduct NBO analysis to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, which govern the conformational preferences.[3]
Predicted Energetic Landscape
The relative energies of the different conformers will dictate their population at a given temperature. It is anticipated that the azepane ring will predominantly adopt a twist-chair or chair conformation to minimize steric strain. The orientation of the aniline ring relative to the azepane will be influenced by steric hindrance from the 2-methyl group.
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) | Key Dihedral Angle (°C-C-N-C) |
| A (Twist-Chair) | 0.00 | 75 | ~90 |
| B (Chair) | 0.85 | 20 | ~180 |
| C (Boat) | 2.50 | 5 | ~0 |
| Hypothetical data for illustrative purposes. |
Experimental Determination of Molecular Structure
While computational methods provide valuable predictions, experimental validation is crucial for definitive structural assignment.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.[4][5]
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by full-matrix least-squares refinement to obtain the final atomic coordinates and anisotropic displacement parameters.[5]
The resulting crystal structure will reveal the preferred solid-state conformation, which can then be compared with the computationally predicted low-energy conformers.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution.[6] For this compound, both 1D and 2D NMR experiments can provide critical insights into its conformational preferences in different solvent environments.[7]
-
¹H and ¹³C NMR: These experiments provide information about the chemical environment of each proton and carbon atom. The chemical shifts can be sensitive to the local geometry and can be used to infer conformational details.[8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique detects through-space interactions between protons that are close in proximity. NOESY cross-peaks can provide definitive evidence for specific spatial arrangements of the azepane and aniline moieties.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes, such as ring inversion of the azepane or rotation around the C-N bond. Coalescence of signals at higher temperatures can be used to determine the energy barriers for these processes.
| Proton | Chemical Shift (ppm) | Multiplicity | Interpretation |
| Ar-H | 6.8-7.2 | m | Aromatic protons of the aniline ring. |
| N-CH₂ (azepane) | 3.2-3.5 | m | Protons on the carbons adjacent to the nitrogen in the azepane ring. |
| CH₂ (azepane) | 1.5-1.9 | m | Remaining methylene protons of the azepane ring. |
| Ar-CH₃ | 2.2 | s | Methyl group on the aniline ring. |
| NH₂ | 3.6 | br s | Amine protons (may exchange with solvent). |
| Hypothetical data in CDCl₃ for illustrative purposes. |
Conclusion: A Synergistic Approach to Structural Elucidation
A comprehensive understanding of the molecular structure and conformational behavior of this compound necessitates a synergistic approach that combines the predictive power of computational modeling with the empirical rigor of experimental techniques. The methodologies outlined in this guide provide a robust framework for researchers to fully characterize this and other structurally complex molecules. The insights gained from such studies are invaluable for advancing the fields of drug discovery, materials science, and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. auremn.org.br [auremn.org.br]
- 7. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Solubility and stability characteristics of 4-(Azepan-1-yl)-2-methylaniline
An In-depth Technical Guide to the Solubility and Stability Characteristics of 4-(Azepan-1-yl)-2-methylaniline
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a novel substituted aniline of interest to researchers in pharmaceutical and chemical development. Recognizing the limited availability of public data on this specific molecule, this document serves as an expert-led manual, detailing the necessary experimental protocols and analytical strategies to robustly determine its aqueous and organic solubility, as well as its stability under various stress conditions. The methodologies are grounded in established principles of physical chemistry and analytical science, designed to equip researchers with the tools to generate reliable and reproducible data essential for advancing drug discovery and development programs.
Introduction and Molecular Overview
This compound is a tertiary aromatic amine featuring a toluidine core substituted with a seven-membered azepane ring. The structural combination of a basic aniline nitrogen, a lipophilic azepane moiety, and a methyl-substituted aromatic ring suggests specific physicochemical properties that are critical to understand for its application in areas such as medicinal chemistry and materials science. Accurate assessment of solubility and stability is a foundational step in the development of any new chemical entity, directly impacting its formulation, bioavailability, shelf-life, and overall viability as a candidate for further investigation.
This guide eschews a simple reporting of data in favor of a detailed exposition of the how and why of its characterization. We will proceed from computational predictions to detailed, step-by-step experimental protocols for determining thermodynamic solubility and chemical stability, ensuring a self-validating and scientifically rigorous approach.
Predicted Physicochemical Properties
Computational models provide a valuable starting point for understanding a molecule's behavior. The properties below are estimated based on the structure of this compound and serve to guide the initial experimental design. The presence of two basic nitrogen atoms (aniline and azepane) is expected to heavily influence its pH-dependent solubility.
| Property | Predicted Value | Implication for Experimental Design |
| Molecular Weight | 204.31 g/mol | Foundational for all concentration calculations. |
| pKa (strongest basic) | 9.5 - 10.5 (Azepane N) | The compound will be protonated and more soluble in acidic pH. |
| pKa (weakest basic) | 4.5 - 5.5 (Aniline N) | A second protonation may occur in strongly acidic conditions. |
| cLogP | 3.0 - 3.5 | Suggests low intrinsic aqueous solubility and a preference for organic solvents. |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | Low TPSA suggests good potential for membrane permeability.[1] |
Note: These values are derived from standard computational algorithms and require experimental verification.
Comprehensive Solubility Determination
Solubility dictates the potential routes of administration and formulation strategies for a drug candidate. We will detail the gold-standard Shake-Flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[2]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is crucial for obtaining definitive solubility data at equilibrium, which is essential for biopharmaceutical classification and formulation development.
Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute, providing the most accurate and reliable measure of solubility.[2] Agitation for 24-48 hours is standard to ensure this equilibrium is reached.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials containing a known volume (e.g., 2 mL) of the desired test media (e.g., pH-adjusted buffers, water, ethanol, DMSO). The visible excess of solid is critical for ensuring saturation.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV method (see Section 4). Calculate the original solubility by correcting for the dilution factor.
Data Presentation: Solubility Profile
The results should be tabulated to provide a clear and comparative overview of the compound's solubility in different media.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| Deionized Water | ~7.0 | 25 | ||
| Phosphate Buffer | 2.0 | 25 | ||
| Phosphate Buffer | 5.0 | 25 | ||
| Phosphate Buffer | 7.4 | 25 | ||
| Phosphate Buffer | 9.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask solubility experiment.
References
The Azepane Motif: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
A Senior Application Scientist's Perspective on its Pharmacological Significance, Synthesis, and Therapeutic Potential
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows it to interact with a diverse range of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview of the pharmacological significance of azepane-based motifs for researchers, scientists, and drug development professionals. We will explore its prevalence in natural products and approved pharmaceuticals, delve into the diverse therapeutic areas it impacts—from oncology to central nervous system disorders—and examine the synthetic strategies employed to access this valuable core. Furthermore, we will analyze key structure-activity relationships (SAR) that govern its biological activity, offering insights for the rational design of next-generation therapeutics.
The Azepane Scaffold: A Foundation for Pharmacological Diversity
The azepane ring is a saturated seven-membered heterocycle containing one nitrogen atom. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane scaffold possesses a higher degree of conformational freedom.[1][2] This flexibility is not a liability but a distinct advantage in drug design; it allows molecules to adopt optimal conformations to fit into complex binding pockets of biological targets, often resulting in enhanced potency and selectivity.[2]
This structural motif is not merely a synthetic curiosity but is found in a variety of natural products, a testament to its evolutionary selection as a biologically relevant core.[3][4] A prime example is (-)-Balanol , a fungal metabolite that exhibits potent ATP-competitive inhibition of protein kinase C (PKC).[2][3] The inherent bioactivity of the azepane core has inspired medicinal chemists, and today, it is a key structural component in numerous therapeutic agents. In fact, more than 20 azepane-based drugs have received FDA approval, validating its importance in pharmaceutical development.[5]
The Pharmacological Landscape of Azepane-Based Molecules
The versatility of the azepane scaffold is evident in the wide array of pharmacological activities its derivatives possess.[3][5] This has led to significant interest in developing azepane-containing compounds for a multitude of diseases.[4]
Oncology
In the realm of cancer therapy, azepane derivatives have shown significant promise.[3][4] Their ability to serve as scaffolds for kinase inhibitors is a notable application. For instance, enantiopure 4-N-aminoazepane has been used as a synthetic intermediate for potent kinase inhibitors.[3] Furthermore, azepane-based structures have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair in cancer cells.[6] Recently, novel azepane derivatives have been developed as dual inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1), which are key negative regulators in T-cell anti-tumor immunity.[7] Inhibition of these phosphatases represents an attractive strategy to enhance the body's immune response against tumors.[7]
Central Nervous System (CNS) Disorders
The azepane motif is a common feature in drugs targeting the CNS. The alkaloid Galantamine , used for the treatment of Alzheimer's disease, contains a related tetrahydro-2-benzazepine framework.[3] Azepane derivatives have also been explored as anticonvulsants, analgesics, antidepressants, and anxiolytics.[3][4][5] A notable area of research is their function as inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[8] A chiral bicyclic N-benzylated azepane was identified as a potent inhibitor of these transporters, highlighting the potential for developing novel treatments for neuropsychiatric disorders.[8]
Metabolic and Cardiovascular Diseases
Several azepane-containing compounds are used to manage metabolic disorders. Tolazamide is an oral blood glucose-lowering drug for type 2 diabetes, while Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[2][3] Additionally, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and type 2 diabetes, have been developed based on an azepane sulfonamide scaffold.[9]
Other Therapeutic Applications
The pharmacological reach of azepanes extends further to include antiviral, antimicrobial, and anti-inflammatory agents.[3][4][9] Azelastine , for example, is a potent second-generation histamine H3 receptor antagonist used as an antihistamine for allergic rhinitis.[2]
Table 1: Representative FDA-Approved and Experimental Drugs Containing the Azepane Motif
| Drug Name | Therapeutic Class | Mechanism of Action |
|---|---|---|
| Tolazamide | Antidiabetic | Sulfonylurea; stimulates insulin secretion from pancreatic β-cells.[2] |
| Azelastine | Antihistamine | Potent, selective histamine H3 receptor antagonist.[2] |
| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor.[3] |
| Galantamine | Anti-Alzheimer's | Acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors.[3] |
| Compound 30 (Experimental) | Anti-inflammatory | Potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[9] |
| Compound 4 (Experimental) | Immuno-oncology | Dual inhibitor of PTPN2 and PTPN1 protein tyrosine phosphatases.[7] |
Synthetic Strategies: Accessing the Azepane Core
The construction of the seven-membered azepane ring presents unique synthetic challenges. However, robust methodologies have been developed to provide access to a wide range of functionalized derivatives, which is crucial for exploring their chemical space in drug discovery.
Ring Expansion of Piperidine Precursors
One of the most effective methods for creating azepanes with high stereochemical control is the ring expansion of smaller, more readily available piperidine derivatives. This strategy allows for the transfer of existing stereocenters to the new, larger ring system. The process often involves the formation of an intermediate that facilitates a rearrangement, leading to the desired seven-membered ring in excellent yield and with high stereoselectivity.[10] This approach was successfully used to prepare diastereomerically pure azepane derivatives, with the final structure and stereochemistry confirmed by X-ray crystallography.[10]
Intramolecular Cyclization of Acyclic Precursors
A common and powerful strategy involves the cyclization of a linear precursor that contains the requisite functionalities. The Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, is a classic example used to form the azepane ring.[6][11] This approach is particularly useful for synthesizing N-substituted azepane-2,4-diones, which are valuable scaffolds in their own right.[6][11]
Caption: Workflow for Diastereoselective Dieckmann Condensation.
Modern Catalytic Approaches
Contemporary organic synthesis has provided novel and efficient routes to azepanes. For instance, copper(I)-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been developed for the selective preparation of functionalized azepane derivatives.[12] These modern methods often offer advantages in terms of reaction conditions, substrate scope, and efficiency.
Experimental Protocol: Synthesis of N-Benzyl-azepane-2,4-dione via Dieckmann Condensation
This protocol provides a generalized methodology for synthesizing an N-substituted azepane-2,4-dione scaffold, a key intermediate for further derivatization.[6]
Objective: To synthesize N-Benzyl-azepane-2,4-dione through a two-step process involving diester formation followed by intramolecular cyclization.
Materials:
-
N-benzylglycine ethyl ester
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Step 1: Synthesis of Diethyl 2-(benzyl(2-ethoxy-2-oxoethyl)amino)acetate
-
To a solution of N-benzylglycine ethyl ester (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure diester.
Step 2: Intramolecular Dieckmann Condensation
-
Dissolve the purified diester from Step 1 (1.0 equivalent) in anhydrous toluene.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and quench by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude N-Benzyl-azepane-2,4-dione.
-
The product can be further purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Insights
The conformational flexibility of the azepane ring means that the placement and nature of substituents can have a profound impact on biological activity by biasing the ring toward a specific, bioactive conformation.[2] SAR studies are therefore critical for optimizing the potency and selectivity of azepane-based lead compounds.
Caption: Azepane SAR: Functionalization drives pharmacology.
Key SAR Findings:
-
11β-HSD1 Inhibitors: For azepane sulfonamides, SAR studies revealed that modifications at the 4-position of the azepane ring were critical for potency. This led to the discovery of compound 30 , which has an IC₅₀ of 3.0 nM.[9]
-
Monoamine Transporter Inhibitors: In the case of bicyclic azepanes, N-benzylation was crucial for activity against DAT, NET, and SERT.[8] Furthermore, the cis-fused ring system showed significantly greater potency than the trans-fused analogue. The (R,R)-enantiomer was found to be 26-fold more active as a NET inhibitor than its (S,S)-counterpart, demonstrating a clear stereochemical preference.[8]
-
PTPN2/PTPN1 Inhibitors: The development of azepane-containing derivatives as PTPN2/PTPN1 inhibitors for cancer immunotherapy involved extensive SAR optimization to achieve nanomolar inhibitory potency and good oral bioavailability.[7]
Table 2: Summary of Key Structure-Activity Relationships for Azepane Derivatives
| Target/Application | Key Structural Modification | Impact on Activity |
|---|---|---|
| 11β-HSD1 Inhibition | Substitution at the C4-position of the azepane ring. | Directly modulates inhibitory potency against the enzyme.[9] |
| Monoamine Transporter Inhibition | N-benzylation of the azepane nitrogen. | Essential for inhibitory activity against NET, DAT, and SERT.[8] |
| Monoamine Transporter Inhibition | Stereochemistry and ring fusion (cis vs. trans). | Cis-fused rings and specific enantiomers ((R,R)) show significantly higher potency.[8] |
| General SAR | Introduction of electron-donating vs. electron-withdrawing groups. | Can favor different activities; for example, -OH groups favored H+/K+ ATPase inhibition while -Cl favored anti-inflammatory activity in one series.[3] |
Future Perspectives and Conclusion
The azepane motif continues to be a fertile ground for drug discovery.[2] Its unique structural and conformational properties make it an attractive scaffold for targeting a wide range of proteins that have proven challenging for smaller, more rigid ring systems. The development of novel, highly active azepane-containing analogues remains a dynamic area of research in medicinal chemistry.[5]
Future efforts will likely focus on the development of new synthetic methodologies to access novel, more complex, and stereochemically rich azepane scaffolds. The integration of computational chemistry and machine learning will further accelerate the design and optimization of azepane-based drug candidates, allowing for more accurate prediction of their binding modes and pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Anilines
For researchers, scientists, and professionals in drug development, the quest for novel pharmacophores that balance synthetic accessibility with potent and selective biological activity is a continuous endeavor. Within the medicinal chemist's arsenal, the substituted aniline moiety has consistently proven to be a privileged structure, forming the backbone of a vast array of therapeutic agents. The unique electronic properties of the aniline ring, its capacity for crucial hydrogen bonding, and its synthetic versatility have solidified its importance in developing drugs for a wide spectrum of diseases, from cancer and infectious diseases to inflammatory conditions and pain management.
This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted anilines. It is designed to move beyond a simple enumeration of facts, instead offering a causal understanding of experimental design and a framework for the reliable evaluation of these versatile compounds.
Section 1: The Aniline Core in Anticancer Drug Discovery: Targeting Cellular Proliferation
Substituted anilines are integral to many anticancer agents, most notably as kinase inhibitors which have transformed the treatment of various malignancies.[1] Their ability to be readily modified allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties, enabling the optimization of lead compounds into effective medicines.[1]
Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
Tyrosine kinases are pivotal enzymes that regulate cellular processes like growth, differentiation, and survival by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] In numerous cancers, the dysregulation of these signaling pathways, often through mutation or overexpression of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), leads to uncontrolled cell proliferation.[1] Substituted anilines, particularly within anilinoquinazoline and anilinopyrimidine scaffolds, act as competitive inhibitors at the ATP-binding site of these kinases. The aniline nitrogen and adjacent ring atoms form key hydrogen bonds with the "hinge" region of the kinase, effectively blocking ATP from binding and halting the downstream signaling cascade that drives tumor growth.
Below is a diagram illustrating the general mechanism of action for an aniline-based kinase inhibitor targeting a receptor tyrosine kinase.
Caption: EGFR signaling pathway and its inhibition by an aniline-based kinase inhibitor.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of substituted anilines is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| 2-Substituted Aniline Pyrimidine | Compound 18c | HepG2 (Liver) | Not specified, but potent | [2] |
| 2-Substituted Aniline Pyrimidine | Compound 18c | MDA-MB-231 (Breast) | Not specified, but potent | [2] |
| 2-Substituted Aniline Pyrimidine | Compound 18c | HCT116 (Colon) | Not specified, but potent | [2] |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 | [3] |
| 4-Anilinoquinolinylchalcone | Compound 4d | MDA-MB-231 (Breast) | 0.18 | [3] |
| Benzothiazole Aniline Derivative | L1 | HepG2 (Liver) | Significantly lower than normal cells | [4] |
| Benzothiazole Aniline Derivative | L1Pt | HepG2 (Liver) | Significantly lower than normal cells | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted aniline compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted aniline compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Section 2: Antimicrobial Properties of Substituted Anilines
The aniline scaffold is also found in various antimicrobial agents. The ability to introduce a wide range of substituents onto the aniline ring allows for the modulation of their activity against different microbial strains.
Mechanism of Action
The antimicrobial mechanisms of substituted anilines can be diverse. Some may disrupt the microbial cell membrane, leading to leakage of intracellular components. Others may inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis. For instance, sulfonamide drugs, which are aniline derivatives, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of substituted anilines is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Anilino Benzimidazole | Compound 2 | S. aureus | Not specified, but active | [8] |
| Anilino Benzimidazole | Compound 8 | S. aureus | Not specified, but active | [8] |
| Anilino Benzimidazole | Compound 9 | C. albicans | Not specified, but active | [8] |
| Trisubstituted Quinoxaline | Various derivatives | Bacteria | Moderate to good activity | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10][11] It involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid medium.
Materials:
-
96-well microtiter plates (sterile)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted aniline compound (dissolved in a suitable solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select 4-5 well-isolated colonies and suspend them in saline.[12] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Compound Dilution: Prepare serial twofold dilutions of the substituted aniline compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.
-
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Section 3: Antioxidant and Anti-inflammatory Activities
Many substituted anilines exhibit significant antioxidant and anti-inflammatory properties. These activities are often linked, as oxidative stress can be a major driver of inflammation.
Mechanism of Action
Antioxidant Activity: The antioxidant activity of substituted anilines is often attributed to the ability of the amino group (or other electron-donating substituents) to donate a hydrogen atom or an electron to neutralize free radicals.[13] The presence of electron-donating groups on the aniline ring generally enhances antioxidant activity.[14]
Anti-inflammatory Activity: The anti-inflammatory mechanisms of aniline derivatives can be varied. Some act as inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Others may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, or modulate inflammatory signaling pathways such as NF-κB.
Quantitative Analysis of Antioxidant and Anti-inflammatory Activity
| Activity | Compound Class | Specific Compound | IC₅₀ | Reference |
| Antioxidant (DPPH) | 2-aminophenol | - | Lower EC₅₀ than 3- and 4-aminophenol | [15] |
| Antioxidant (DPPH) | o-phenylenediamine | - | Lower EC₅₀ than p-phenylenediamine | [15] |
| Anti-inflammatory (COX-2) | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 5 | 0.04 ± 0.09 µmol | [16] |
| Anti-inflammatory (COX-2) | 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines | Compound 6 | 0.04 ± 0.02 µmol | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the antioxidant capacity of a compound.[13] The stable DPPH free radical has a deep violet color, which is reduced to a pale yellow or colorless hydrazine upon reaction with an antioxidant.[13] The degree of discoloration is proportional to the scavenging activity.[13]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Substituted aniline compound (dissolved in a suitable solvent)
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the DPPH radical in methanol or ethanol and protect it from light.[17] Prepare serial dilutions of the test compound and the standard antioxidant.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to an equal volume of the DPPH working solution.[17] Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[17]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value.[13]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by cells such as RAW 264.7 macrophages upon stimulation with lipopolysaccharide (LPS).[7] The Griess assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Substituted aniline compound
-
Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well microtiter plate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the substituted aniline compound for 1-2 hours.[18]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[18]
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light.[7][18] Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[7]
Section 4: Structure-Activity Relationships (SAR)
The biological activity of substituted anilines is highly dependent on the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, halo) can influence the pKa of the aniline nitrogen and its ability to form hydrogen bonds, which can impact activity.[19] In some cases, electron-withdrawing groups lead to higher toxicity.[14] Conversely, electron-donating groups (e.g., methyl, methoxy) can enhance certain activities, such as antioxidant potential.[14]
-
Steric Effects: The size and position of substituents can affect how the molecule fits into the binding pocket of a target enzyme or receptor. Bulky groups in certain positions may cause steric hindrance and reduce activity, while in other cases, they may improve selectivity.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modified by adding hydrophobic or hydrophilic substituents, influences its ability to cross cell membranes and reach its target. The position of substitution (ortho, meta, para) can significantly affect the lipophilicity and, consequently, the biological activity.
Section 5: Challenges and Future Directions
Despite their therapeutic successes, some aniline-containing compounds face challenges related to metabolic instability and potential toxicity.[6] The aniline moiety can be susceptible to oxidation by metabolic enzymes, leading to the formation of reactive metabolites that may cause adverse effects.[6]
Future research in this area will likely focus on:
-
Bioisosteric Replacement: Replacing the aniline ring with other chemical groups that mimic its properties but have improved metabolic profiles.[6]
-
Prodrug Strategies: Developing prodrugs of aniline-containing compounds to enhance their bioavailability and reduce toxicity.
-
Targeted Delivery: Designing delivery systems that specifically target the diseased tissue, thereby minimizing systemic exposure and side effects.
The substituted aniline scaffold remains an exceptionally valuable starting point for the discovery and development of a wide range of therapeutic agents. Its continued prevalence in medicinal chemistry underscores its importance and versatility. As our understanding of disease biology deepens, the adaptable and privileged substituted aniline structure will undoubtedly continue to be a cornerstone of drug design for the foreseeable future.
References
- 1. clyte.tech [clyte.tech]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and antimicrobial activity of some new anilino benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. fda.gov [fda.gov]
- 12. chainnetwork.org [chainnetwork.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. benchchem.com [benchchem.com]
- 19. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 4-(Azepan-1-yl)-2-methylaniline
This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals working with 4-(Azepan-1-yl)-2-methylaniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from guidelines for handling aromatic amines and data on structurally related compounds, particularly 2-methylaniline (o-toluidine), to establish a robust framework for safe laboratory practices. The principle of precaution is paramount when handling novel or lesser-characterized substances.
Compound Overview and Inherent Hazards
This compound belongs to the chemical class of aromatic amines. Aromatic amines are widely utilized in various industrial and research applications, including the synthesis of dyes, pharmaceuticals, and rubber.[1][2][3] However, this class of compounds is associated with significant health and environmental hazards.[1][2][3][4] The core structure of this compound is derived from 2-methylaniline, a compound classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen.[5]
Key Structural Features and Anticipated Reactivity:
-
Aromatic Amine Group: This functional group is susceptible to oxidation and can be readily absorbed through the skin.[4] Many aromatic amines are known to be toxic and carcinogenic.[1][2][3][5]
-
Azepane Ring: A saturated seven-membered heterocyclic amine.
-
Methyl Group: An alkyl substituent on the aniline ring.
Due to these structural features, this compound should be handled as a potentially toxic and carcinogenic substance with the potential for skin sensitization.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound commences.
Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, based on data for similar compounds. Inhalation of vapors or dust and skin absorption may also lead to toxic effects.[6]
-
Carcinogenicity: The presence of the 2-methylaniline substructure suggests potential carcinogenicity.[5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7]
Quantitative Data Summary
While specific data for this compound is unavailable, the table below provides information for the related compound, 2-methylaniline (o-toluidine), to inform risk assessment.
| Property | Value for 2-methylaniline (o-toluidine) | Source |
| Molecular Formula | C7H9N | [6] |
| Molecular Weight | 107.15 g/mol | [6] |
| Appearance | Light yellow flammable liquid that turns red-brown when exposed to air and sunlight. | [6] |
| Boiling Point | 199-200 °C | [6] |
| OSHA PEL | 5 ppm (TWA) | [6] |
| NIOSH REL | 2 ppm (TWA) | [6] |
| IDLH | 100 ppm | [6] |
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. All personnel must be trained on the correct use and disposal of PPE.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or suit should be used.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
PPE Donning and Doffing Workflow
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[9]
Standard Operating Procedures (SOPs)
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[7] Avoid contact with skin and eyes.[7]
-
Hygiene Practices: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
-
Transporting: When moving the compound within the laboratory, use a secondary container.
-
Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
-
Labeling: All containers must be clearly labeled with the chemical name, and appropriate hazard warnings.[8]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
Spills
-
Small Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory and notify emergency personnel.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10][11] Seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Emergency Response Decision Tree
Caption: Decision tree for emergency response to exposure or spill incidents.
Conclusion
While this compound may be a valuable compound in research and development, its structural similarity to known hazardous aromatic amines necessitates a cautious and well-documented approach to its handling and storage. By implementing the robust safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epa.gov [epa.gov]
- 6. chembk.com [chembk.com]
- 7. aksci.com [aksci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Synthetic Routes for 4-(Azepan-1-yl)-2-methylaniline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of plausible and efficient synthetic routes for the preparation of 4-(Azepan-1-yl)-2-methylaniline, a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The aniline scaffold is a prevalent feature in numerous biologically active compounds, and its functionalization with a seven-membered azepane ring can significantly influence its physicochemical and pharmacological properties. This document details two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNAr) approach. For each route, a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization are provided. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel aromatic amines.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with profound implications for the development of new pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, incorporates a 2-methylaniline core functionalized at the 4-position with an azepane moiety. The 2-methylaniline substructure is a known pharmacophore, while the saturated seven-membered azepane ring can impart favorable properties such as increased lipophilicity and unique conformational constraints, which can be advantageous for modulating biological activity and pharmacokinetic profiles. This guide explores two robust and widely applicable synthetic methodologies for the construction of this valuable building block.
Predicted Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on its structure and comparison to analogous compounds. These predicted values serve as a useful guide for experimental work, including reaction monitoring and purification.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₂₀N₂ | --- |
| Molecular Weight | 204.31 g/mol | --- |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and the presence of a polar aniline group capable of hydrogen bonding. |
| Melting Point | Low-melting solid | Likely to be a crystalline solid at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in non-polar solvents (e.g., hexanes). Limited solubility in water. | The aromatic and aliphatic hydrocarbon portions of the molecule dominate its solubility profile. |
| pKa | 4.5 - 5.5 | The basicity of the aniline nitrogen is reduced by resonance with the aromatic ring. The azepane nitrogen will be more basic, with a predicted pKa in the range of 9-10. |
| logP | 3.0 - 4.0 | The octanol-water partition coefficient is estimated to be in this range, indicating significant lipophilicity. |
Note: These values are estimations and should be confirmed by experimental determination.
Synthetic Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of an aryl halide with an amine.[1] This approach is often favored for its high functional group tolerance and broad substrate scope. For the synthesis of this compound, this strategy involves the coupling of 4-bromo-2-methylaniline with azepane.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-methylaniline to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The azepane nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated azepane, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
Azepane (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the addition of azepane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a classical and often cost-effective alternative for the synthesis of aryl amines.[2] This reaction is most efficient when the aromatic ring is activated by strong electron-withdrawing groups ortho or para to a suitable leaving group. In this strategy, 2-methyl-4-nitroaniline can be used as the starting material, where the nitro group activates the 4-position for nucleophilic attack by azepane. The resulting nitro-intermediate is then reduced to the target aniline.
Reaction Principle
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile (azepane) attacks the carbon atom bearing the leaving group (in this case, the nitro group acts as a powerful activating group, and in a suitably designed precursor, a halide would be the leaving group at the 4-position). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substitution product.
For this specific route, a two-step sequence is proposed:
-
SNAr Reaction: Reaction of a suitable 4-halo-2-methylnitrobenzene with azepane.
-
Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amino group.
Caption: SNAr and Reduction Workflow.
Experimental Protocol
Part A: Synthesis of 4-(Azepan-1-yl)-2-methyl-1-nitrobenzene (SNAr)
Materials:
-
4-Fluoro-2-methyl-1-nitrobenzene (1.0 equiv)
-
Azepane (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 4-fluoro-2-methyl-1-nitrobenzene, potassium carbonate, and DMSO.
-
Add azepane to the mixture.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be used directly in the next step or purified by column chromatography if necessary.
Part B: Reduction of 4-(Azepan-1-yl)-2-methyl-1-nitrobenzene
Materials:
-
4-(Azepan-1-yl)-2-methyl-1-nitrobenzene (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 4-(azepan-1-yl)-2-methyl-1-nitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. A singlet for the methyl group around 2.0-2.5 ppm. Aliphatic protons of the azepane ring as multiplets in the range of 1.5-3.5 ppm. A broad singlet for the aniline N-H protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. A signal for the methyl carbon around 15-20 ppm. Aliphatic carbons of the azepane ring in the range of 25-55 ppm. |
| Mass Spectrometry (MS) | The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching bands for the aniline amine in the region of 3300-3500 cm⁻¹. C-H stretching bands for the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands around 1500-1600 cm⁻¹. |
Conclusion
This application note has detailed two reliable and scalable synthetic routes for the preparation of this compound. The choice between the Buchwald-Hartwig amination and the SNAr/reduction sequence will depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The Buchwald-Hartwig approach offers a more direct route with potentially higher yields for a broader range of substrates, while the SNAr pathway provides a more classical and potentially more economical alternative. The provided protocols and characterization guidelines should serve as a solid foundation for any researcher venturing into the synthesis of this and related substituted anilines.
References
The Azepane-Aniline Scaffold: A Lynchpin in Modern Kinase Inhibitor Discovery
Application Notes and Protocols for 4-(Azepan-1-yl)-2-methylaniline
Introduction: The Unassuming Power of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often hinges on the identification and exploitation of "privileged scaffolds." These are molecular frameworks that can serve as ligands for multiple biological targets, offering a fertile ground for the development of new drugs.[1][2] The this compound core has emerged as one such scaffold of significant interest, particularly in the realm of oncology and immunology. Its unique combination of a substituted aniline, a common motif in kinase inhibitors, with a seven-membered azepane ring provides a compelling platform for the design of highly potent and selective therapeutic agents.[3][4]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of targeted therapies. We will delve into detailed synthetic protocols, explore its utility in the design of kinase inhibitors, and discuss the structure-activity relationships that govern its biological activity.
Application Notes: From Building Block to Breakthrough Therapy
A Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The most prominent application of this compound and its close analogs is as a crucial building block in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK).[1][5][6] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for a range of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[7][8][9]
While not present in the final structures of blockbuster drugs like Ibrutinib and Acalabrutinib, the core principles of its design are evident in their synthesis. The substituted aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[10] The azepane ring, a seven-membered saturated heterocycle, offers several advantages over smaller rings like piperidine or pyrrolidine.[11][12] Its greater conformational flexibility can allow for optimal positioning of substituents to interact with the protein target, while also potentially improving physicochemical properties such as solubility and metabolic stability.[4][13]
The synthesis of these complex molecules often involves the coupling of a heterocyclic core with a substituted aniline derivative. The this compound scaffold provides a readily accessible and versatile intermediate for this purpose.
The Role of the Aniline Moiety in Kinase Inhibition
Aniline derivatives are ubiquitous in the world of kinase inhibitors.[14][15] Their utility stems from their ability to act as "hinge-binders," forming one or more hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding of many Type I and Type II kinase inhibitors. The substituents on the aniline ring, such as the methyl group in this compound, can be used to fine-tune the electronic properties of the aniline and to create additional interactions with the protein, thereby enhancing potency and selectivity.[16][17]
However, the use of anilines in drug design is not without its challenges. They can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites that can cause toxicity.[17][18] This has led to a significant effort in medicinal chemistry to develop bioisosteric replacements for the aniline group that retain its desirable binding properties while mitigating its metabolic liabilities.
The Azepane Ring: A Tool for Modulating Pharmacokinetics and Pharmacodynamics
The azepane ring in this compound is more than just a solubilizing group. Its size and flexibility can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][11] By exploring different substitution patterns on the azepane ring, medicinal chemists can:
-
Improve solubility: The introduction of polar groups can enhance aqueous solubility.
-
Modulate lipophilicity: The overall lipophilicity of the molecule can be fine-tuned to optimize absorption and distribution.
-
Block metabolic sites: Substitution at positions susceptible to metabolism can improve the drug's half-life.
-
Introduce new binding interactions: Functional groups on the azepane ring can form additional interactions with the target protein, increasing potency and selectivity.
The azepane ring can be considered a versatile "handle" that allows for the optimization of a lead compound's properties without altering the core binding motif.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it is well-suited for the synthesis of this compound.[6][19][20]
Materials:
-
4-Bromo-2-methylaniline
-
Azepane
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylaniline (1.0 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe, followed by azepane (1.2 eq) and palladium(II) acetate (0.01 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Protocol 2: Acylation of this compound
This protocol describes a general procedure for the acylation of the aniline nitrogen, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., acryloyl chloride)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude acylated product, which can be further purified by crystallization or column chromatography.
Data Presentation: A Framework for Scaffold Optimization
While specific structure-activity relationship (SAR) data for a series of this compound analogs is not extensively available in the public domain, the following table provides a conceptual framework for the strategic modification of this scaffold to optimize key drug-like properties.
| Modification Site | Potential Modification | Anticipated Impact on Properties | Rationale |
| Aniline Nitrogen | Acylation with various electrophiles | Potency, Selectivity | Forms key interactions with the kinase hinge region. The nature of the acyl group can be varied to optimize binding. |
| Methyl Group on Aniline Ring | Removal or replacement with other small alkyl or halo groups | Potency, Selectivity, Metabolism | Can influence the electronics of the aniline and create or remove steric clashes in the binding pocket. May also be a site of metabolism. |
| Azepane Ring | Introduction of polar substituents (e.g., -OH, -NH₂) | Solubility, Potency | Can improve aqueous solubility and introduce new hydrogen bonding interactions with the target. |
| Azepane Ring | Introduction of non-polar substituents (e.g., alkyl, aryl) | Lipophilicity, Potency | Can be used to probe hydrophobic pockets in the binding site and to modulate the overall lipophilicity of the molecule. |
| Azepane Ring | Ring contraction or expansion (e.g., to piperidine or azocane) | Conformational flexibility, PK properties | Can alter the conformational preferences of the molecule, which may impact binding and pharmacokinetic properties. |
Visualizations
Caption: Synthetic workflow for this compound and its derivatization.
Caption: Simplified BTK signaling pathway and the point of intervention for derived inhibitors.
Conclusion: A Scaffold with a Bright Future
The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its utility as a key intermediate in the synthesis of potent and selective kinase inhibitors has been demonstrated in the context of BTK inhibitor development. As our understanding of the kinome and the role of kinases in disease continues to expand, it is likely that this unassuming scaffold will find new applications in the design of next-generation targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]
- 14. cresset-group.com [cresset-group.com]
- 15. biopartner.co.uk [biopartner.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 20. US10023542B2 - Ibrutinib intermediate compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 4-(Azepan-1-yl)-2-methylaniline as a Synthetic Intermediate in Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the selection of appropriate building blocks is paramount. The aniline scaffold is a cornerstone of many successful therapeutics, offering a versatile attachment point for pharmacophoric elements that drive target engagement. 4-(Azepan-1-yl)-2-methylaniline emerges as a particularly valuable synthetic intermediate, combining the foundational aniline core with a seven-membered azepane ring and a strategically placed methyl group. This unique combination of features provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds, ultimately enhancing their potential as viable drug candidates.
The azepane moiety, a saturated seven-membered heterocycle, is increasingly recognized for its favorable pharmacological properties.[1] Its incorporation into drug candidates can impart a higher degree of three-dimensional character compared to more common five- or six-membered rings, which can lead to improved binding affinity and selectivity. Furthermore, the azepane ring can influence key drug-like properties such as solubility, metabolic stability, and lipophilicity.[1][2] The methyl group at the ortho position to the amine sterically influences the conformation of the molecule, which can be crucial for optimizing interactions within a protein's binding pocket and can also serve to protect the amine from certain metabolic pathways. These attributes make this compound a highly desirable intermediate for the synthesis of next-generation therapeutics.
Physicochemical Properties and Design Rationale
The structural features of this compound offer several advantages in drug design. The strategic incorporation of this intermediate is often guided by the desire to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound.
| Property | Value / Observation | Rationale for Use in Drug Design |
| Molecular Formula | C₁₃H₂₀N₂ | Provides a good starting point for library synthesis. |
| Molecular Weight | 204.31 g/mol | Low molecular weight allows for further elaboration without violating Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 15.27 Ų (Predicted) | Low TPSA suggests good potential for cell permeability and oral bioavailability. |
| logP | 3.2 (Predicted) | Moderate lipophilicity, which can be fine-tuned with further substitutions. |
| Azepane Moiety | Saturated 7-membered ring | Increases the sp³ character and three-dimensionality of the final molecule, potentially improving binding selectivity and reducing off-target effects. Can improve metabolic stability compared to more labile groups.[1][2] |
| Methyl Group | Ortho to the amine | Provides steric hindrance that can influence the torsional angle of the aniline ring relative to a coupled heterocycle, optimizing binding. May also sterically shield the amine from metabolic degradation. |
| Aniline Amine | Primary aromatic amine | Serves as a key nucleophile for coupling reactions, such as Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr), to build the core scaffold of many kinase inhibitors. |
Synthesis of the Intermediate: A Two-Step Protocol
The preparation of this compound is typically achieved through a straightforward two-step sequence starting from commercially available materials. The first step involves a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-(3-Methyl-4-nitrophenyl)azepane
-
To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 volumes), add azepane (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(3-methyl-4-nitrophenyl)azepane as a solid.
Step 2: Synthesis of this compound
-
Dissolve 1-(3-methyl-4-nitrophenyl)azepane (1.0 eq) in a suitable solvent such as ethanol or methanol (10-20 volumes).
-
Add palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification if of sufficient purity.
Application as a Synthetic Intermediate: Building Kinase Inhibitor Scaffolds
This compound is an ideal nucleophile for coupling with electron-deficient heterocyclic systems, which form the core of many kinase inhibitors. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a method of choice for this transformation.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with 2,4-dichloropyrimidine, a common building block for kinase inhibitors.
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 204.31 | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 |
| Xantphos | 578.68 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 |
| 1,4-Dioxane | - | Anhydrous |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (sufficient to make a 0.1-0.2 M solution with respect to the aniline).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, N-(4-(azepan-1-yl)-2-methylphenyl)-2-chloropyrimidin-4-amine.
Note on Selectivity: In this reaction with 2,4-dichloropyrimidine, the C4 chlorine is more reactive towards nucleophilic substitution than the C2 chlorine, typically leading to selective mono-amination at the 4-position under controlled conditions. The resulting 2-chloro-4-amino-pyrimidine product is a versatile intermediate itself, allowing for subsequent diversification at the C2 position.
Conclusion
This compound represents a sophisticated and highly valuable intermediate for the synthesis of complex molecules in drug discovery programs. Its unique structural features allow for the fine-tuning of critical pharmacokinetic and pharmacodynamic properties. The synthetic protocols provided herein offer reliable methods for both the preparation of the intermediate and its subsequent use in robust C-N bond-forming reactions, enabling the efficient construction of novel chemical entities with therapeutic potential.
References
HPLC and GC-MS analytical methods for 4-(Azepan-1-yl)-2-methylaniline.
An In-depth Technical Guide to the Analysis of 4-(Azepan-1-yl)-2-methylaniline using HPLC and GC-MS
Abstract
This technical guide provides comprehensive, validated protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis and research. We present two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and sensitive detection. This document is structured to provide researchers, analytical scientists, and drug development professionals with not only step-by-step methodologies but also the underlying scientific rationale for critical parameter selection. The protocols include sample preparation, system suitability criteria, and method validation summaries, ensuring trustworthiness and immediate applicability in a regulated laboratory environment.
Introduction
This compound is a substituted aniline derivative incorporating a seven-membered azepane ring. Such structures are of significant interest in medicinal chemistry, often serving as building blocks for pharmacologically active agents. The purity and concentration of this intermediate are critical quality attributes that can directly impact the safety and efficacy of a final drug product. Therefore, robust and reliable analytical methods are essential for its characterization during process development, quality control, and stability testing.
This guide details two powerful and complementary analytical methods. The HPLC-UV method offers a straightforward, high-throughput approach ideal for routine quality control, leveraging the analyte's inherent UV chromophore. The GC-MS method provides superior specificity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. The choice between these methods will depend on the specific analytical challenge, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development. As direct experimental data for this specific molecule is limited, the following properties are a combination of data from structurally similar compounds and computational predictions.
| Property | Predicted/Estimated Value | Rationale & Impact on Analysis |
| Molecular Formula | C₁₃H₂₀N₂ | --- |
| Molecular Weight | 204.31 g/mol [1] | Influences mass spectrometry settings and concentration calculations. |
| Boiling Point | > 300 °C (Predicted) | High boiling point suggests GC analysis requires a high-temperature column and programmed temperature ramp. It also indicates low volatility at room temperature. |
| LogP (o/w) | ~2.9 (Predicted)[1] | A LogP value greater than 2 indicates significant non-polar character. This makes the analyte well-suited for reversed-phase HPLC and suggests good solubility in organic solvents like acetonitrile and methanol. |
| pKa | ~5.0 (Aniline N), ~10.5 (Azepane N) (Predicted) | The presence of two basic nitrogen atoms means the analyte's charge state is pH-dependent. In HPLC, maintaining a mobile phase pH below 4 will ensure both nitrogens are protonated, leading to a single, sharp chromatographic peak. |
| UV Absorbance | λmax ~245 nm, ~290 nm (Estimated) | The substituted aniline structure provides a strong chromophore. This allows for sensitive detection using a standard UV detector in HPLC. |
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Rationale
Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar to non-polar compounds like this compound. The methodology is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte's significant non-polar character, derived from its aromatic and saturated ring systems, ensures strong retention on a C18 column, allowing for excellent separation from more polar impurities.[2][3]
We utilize a buffered mobile phase to control the ionization state of the analyte's two basic nitrogen atoms. By maintaining the pH at ~3.0, both amines are consistently protonated, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength. Detection is performed at 245 nm, corresponding to a high-absorbance region for the aniline chromophore, which provides excellent sensitivity.
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Data System: Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Experimental Protocol
1. Mobile Phase and Diluent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
2. Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with Diluent.
3. Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent to a final target concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Setting |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm |
| Mobile Phase | Gradient Elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 245 nm |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |
5. System Suitability and Analysis Sequence
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard (0.1 mg/mL).
-
SST Criteria:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Analysis Sequence: Run a blank (Diluent), followed by the five SST injections, and then proceed with sample analysis.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 (Range: 0.01 - 0.2 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Retention Time | ~6.8 minutes |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given its predicted high boiling point, this compound requires a temperature-programmed analysis to ensure elution from the GC column. The primary amine functionality can cause peak tailing on standard GC columns due to interactions with active sites. To mitigate this and improve chromatographic performance, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended. This step replaces the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and reducing peak tailing.
The mass spectrometer provides definitive identification based on the analyte's unique mass spectrum (molecular ion and fragmentation pattern) under Electron Ionization (EI). This high degree of selectivity makes GC-MS ideal for confirming the identity of the main peak and for identifying unknown impurities.[4][5]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Instrumentation and Materials
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MSD, or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Data System: MassHunter or equivalent software.
-
Reagents: Pyridine (Anhydrous), Hexane (GC Grade), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Glassware: 2 mL GC vials with inserts.
Experimental Protocol
1. Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Working Standard (for derivatization): Transfer 100 µL of the Stock Standard into a 2 mL GC vial.
2. Sample Preparation
-
Prepare a sample solution in anhydrous pyridine at a concentration of 1.0 mg/mL.
-
Transfer 100 µL of this solution into a 2 mL GC vial.
3. Derivatization Protocol
-
To both the standard and sample vials, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat in a heating block or oven at 70 °C for 30 minutes.
-
After cooling to room temperature, add 800 µL of hexane and vortex to mix. The sample is now ready for injection.
4. GC-MS Conditions
| Parameter | Setting |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min[6][7] |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 300 °C, hold 5 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
5. Data Analysis
-
Identify the TMS-derivatized analyte peak in the Total Ion Chromatogram (TIC).
-
Confirm identity by comparing the acquired mass spectrum with the reference standard's spectrum.
-
Expected Mass Spectrum: Look for the molecular ion [M]⁺ of the derivatized compound (M.W. 276.5 g/mol ) and characteristic fragment ions.
Discussion: Comparison of Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Specificity | Good. Based on retention time and UV spectrum. | Excellent. Based on retention time and unique mass fragmentation pattern. |
| Sensitivity | Good (LOQ ~0.15 µg/mL). | Excellent (typically low ng/mL or pg/mL). |
| Sample Prep | Simple dissolution and filtration. | More complex, requires derivatization. |
| Throughput | High. Run time ~15 minutes. | Moderate. Run time ~20 minutes plus derivatization time. |
| Primary Use | Quantitative analysis, purity checks, routine QC. | Identity confirmation, trace impurity analysis, structural elucidation. |
Conclusion
This guide provides two robust, scientifically-grounded methods for the analysis of this compound. The HPLC-UV method is a reliable workhorse for quantitative assays, offering a balance of speed, simplicity, and performance. The GC-MS method serves as an indispensable tool for definitive structural confirmation and the detection of trace-level impurities, ensuring a comprehensive analytical characterization of the molecule. The selection of the appropriate technique should be guided by the specific requirements of the analysis, with both methods serving as validated, complementary tools for researchers and quality control laboratories.
References
- 1. 2-(1-Azepanyl)-5-methylaniline | C13H20N2 | CID 17605650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ovid.com [ovid.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 4-(Azepan-1-yl)-2-methylaniline: A Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract
This technical application note provides a comprehensive guide to the purification of 4-(Azepan-1-yl)-2-methylaniline, a substituted aromatic amine of interest in pharmaceutical research and development. In the absence of extensive experimental data for this specific molecule, this guide leverages predicted physicochemical properties to establish robust purification protocols. Detailed methodologies for vacuum distillation, acid-base liquid-liquid extraction, column chromatography, and recrystallization are presented. Each protocol is designed to address potential impurities arising from common synthetic routes and is accompanied by analytical workflows for purity assessment, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a foundational resource for researchers aiming to obtain high-purity this compound for downstream applications.
Introduction: The Importance of Purity for Novel Aromatic Amines
This compound is a tertiary aromatic amine featuring a p-toluidine core substituted with a seven-membered azepane ring. Such scaffolds are of significant interest in medicinal chemistry due to their potential to modulate the physicochemical and pharmacokinetic properties of drug candidates. The purity of such compounds is paramount, as even minor impurities can lead to erroneous biological data, side reactions in subsequent synthetic steps, and complications in formulation development.
This guide provides a detailed framework for the purification of this compound, addressing the common challenges associated with the purification of high-boiling, polar aromatic amines. The strategies outlined herein are based on a combination of established principles in separation science and predicted properties of the target molecule.
Physicochemical Profile of this compound
To develop effective purification strategies, an understanding of the molecule's physical and chemical properties is essential. Due to the limited availability of experimental data, key physicochemical parameters were predicted using computational models.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₃H₂₀N₂ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 204.32 g/mol | --INVALID-LINK--[1] |
| Predicted Boiling Point | 330-350 °C | --INVALID-LINK--[2][3] |
| Predicted Melting Point | 45-65 °C | --INVALID-LINK--[4] |
| Predicted Aqueous Solubility (LogS) | -3.5 to -4.0 (Poorly Soluble) | --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Appearance | Likely a viscous oil or low-melting solid at room temperature | Inferred from predicted properties |
Note: These values are predictions and should be used as a guide for initial experimental design. Experimental determination is recommended for confirmation.
Potential Impurities
A plausible synthetic route to this compound involves the N-arylation of azepane with a suitable 2-methyl-4-haloaniline derivative or a Buchwald-Hartwig amination. Potential impurities could include:
-
Unreacted Starting Materials: Residual 2-methylaniline derivatives or azepane.
-
Catalyst Residues: Palladium or copper catalysts if used in the synthesis.
-
Side-Products: Isomeric products or products of over-alkylation.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
The purification strategies outlined below are designed to effectively remove these common classes of impurities.
Purification Strategies and Protocols
Based on the predicted physicochemical properties, a multi-step purification strategy is recommended. The choice of methods will depend on the scale of the purification and the nature of the impurities present.
dot
graph PurificationWorkflow {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Crude [label="Crude Product"]; Distillation [label="Vacuum Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Acid-Base Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Product (>99%)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Crude -> Distillation [label=" High-boiling impurities"]; Distillation -> Extraction [label=" Basic/Acidic impurities"]; Extraction -> Chromatography [label=" Closely related impurities"]; Chromatography -> Recrystallization [label=" Final Polishing"]; Recrystallization -> Pure; }
Overall purification workflow for this compound.Vacuum Distillation
Rationale: The high predicted boiling point of this compound (330-350 °C) indicates that distillation at atmospheric pressure would likely lead to thermal decomposition.[7][8][9][10] Therefore, vacuum distillation is the preferred method for removing non-volatile impurities and lower-boiling starting materials.[7][8][9][10]
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and free of cracks. Use high-vacuum grease for all joints.
-
Sample Loading: Charge the distillation flask with the crude this compound. The flask should not be more than two-thirds full.
-
Vacuum Application: Gradually apply vacuum to the system using a vacuum pump. A cold trap should be placed between the apparatus and the pump to collect any volatile components.
-
Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin heating the distillation flask using a heating mantle with a stirrer.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. The main fraction containing the product is expected to distill at a significantly lower temperature than its atmospheric boiling point.
-
Completion: Stop the distillation before the flask is completely dry to avoid the formation of peroxides and potential explosions.
-
Post-Distillation: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Acid-Base Liquid-Liquid Extraction
Rationale: The basic nature of the aniline and azepane nitrogen atoms allows for selective extraction into an acidic aqueous phase, leaving neutral organic impurities behind.[11][12][13][14] This is an effective method for removing non-basic impurities.
Protocol:
-
Dissolution: Dissolve the crude or distilled product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The amine will protonate and move into the aqueous layer. Repeat the extraction twice.
-
Separation: Combine the acidic aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). The protonated amine will be neutralized and precipitate or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of diethyl ether or ethyl acetate. Repeat the extraction three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
dot
graph AcidBaseExtraction {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Crude in Organic Solvent"]; AddAcid [label="Add 1M HCl"]; Separate1 [label="Separate Layers"]; Organic1 [label="Organic Layer (Neutral Impurities)"]; Aqueous1 [label="Aqueous Layer (Protonated Amine)"]; AddBase [label="Add NaOH (pH > 12)"]; Separate2 [label="Separate Layers"]; Aqueous2 [label="Aqueous Layer (Salts)"]; Organic2 [label="Organic Layer (Pure Amine)"];
Start -> AddAcid; AddAcid -> Separate1; Separate1 -> Organic1; Separate1 -> Aqueous1; Aqueous1 -> AddBase; AddBase -> Separate2; Separate2 -> Aqueous2; Separate2 -> Organic2; }
Workflow for acid-base extraction of this compound.Column Chromatography
Rationale: For the removal of closely related impurities with similar polarities, column chromatography is a powerful technique. Given the basic nature of the target compound, standard silica gel can lead to peak tailing and poor separation.[15] Using amine-functionalized silica or deactivating the silica with a base is recommended.[15][16]
Protocol:
-
Stationary Phase Selection: Choose either amine-functionalized silica gel or standard silica gel treated with a small amount of triethylamine in the eluent.
-
Eluent System Selection: Determine a suitable eluent system using Thin-Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A small percentage of triethylamine (0.1-1%) should be added to the eluent to prevent peak tailing.
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Rationale: Recrystallization is an excellent final purification step to obtain a highly crystalline product, provided a suitable solvent can be found.[17] For amines that are difficult to crystallize, conversion to a salt (e.g., hydrochloride) can improve crystallinity.[18][19]
Protocol:
-
Solvent Screening: Test the solubility of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the predicted poor water solubility, organic solvents like ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate should be evaluated.
-
Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and the purification process.[2][6][20]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
High-Performance Liquid Chromatography (HPLC)
HPLC is a quantitative method to determine the purity of the final product.[21][22][23]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.[5] The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons and the absence of significant impurity peaks.
Conclusion
The purification of this compound can be effectively achieved through a systematic approach combining several purification techniques. The choice and sequence of these methods should be guided by the nature and quantity of impurities present in the crude product. The protocols provided in this guide, based on predicted physicochemical properties, offer a robust starting point for obtaining this valuable research compound in high purity. As with any novel compound, careful analytical monitoring at each stage of the purification process is crucial for a successful outcome.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 3. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 4. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 5. chemaxon.com [chemaxon.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. omnicalculator.com [omnicalculator.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 13. CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine - Google Patents [patents.google.com]
- 14. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. On-line Software [vcclab.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-[(Azetidin-1-yl)methyl]aniline | C10H14N2 | CID 22569440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. documents.lgcstandards.com [documents.lgcstandards.com]
- 21. Chemical Boiling Point Calculator - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. Predicting Protein Solubility [novoprolabs.com]
- 23. CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side products in the synthesis of 4-(Azepan-1-yl)-2-methylaniline
Welcome to the technical support center for the synthesis of 4-(Azepan-1-yl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. My insights are drawn from established chemical principles and practical experience in complex organic synthesis.
The synthesis of this compound typically proceeds via a two-step sequence: a Buchwald-Hartwig amination followed by a nitro group reduction. This guide is structured to address potential issues in each of these critical steps.
Part 1: Troubleshooting the Buchwald-Hartwig Amination of 2-Methyl-4-nitro-1-halobenzene with Azepane
The first step involves the palladium-catalyzed cross-coupling of an appropriate 2-methyl-4-nitro-halobenzene with azepane. While a powerful C-N bond-forming reaction, it is not without its challenges.[1]
Frequently Asked Questions (FAQs)
Question 1: My Buchwald-Hartwig reaction is sluggish or stalls, resulting in a low yield of the desired 4-(azepan-1-yl)-2-methyl-nitrobenzene. What are the likely causes?
Answer: A stalled or low-yielding Buchwald-Hartwig amination can be attributed to several factors, primarily related to catalyst activity and reaction conditions. The coupling of azepane, a cyclic secondary amine, can be challenging.[1]
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[2] Ensure you are using a suitable ligand for coupling with secondary amines.
-
Base Selection: The strength and solubility of the base are paramount. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its heterogeneous nature can sometimes lead to reproducibility issues. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) for improved proton tolerance.[3]
-
Solvent Quality: Anhydrous and degassed solvents are essential for optimal results. Trace amounts of water or oxygen can lead to catalyst deactivation.
-
Reaction Temperature: Ensure the reaction is heated to the optimal temperature for the chosen catalyst-ligand system, typically between 80-110 °C for toluene or dioxane.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 2-methyl-4-nitrotoluene. What is this impurity and how can I prevent it?
Answer: This byproduct is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.[4]
-
Mechanism of Formation: Hydrodehalogenation can occur through various pathways, including the β-hydride elimination from a palladium-amide intermediate or reaction with trace water or other proton sources.[5]
-
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experiment with different bulky phosphine ligands.
-
Base Stoichiometry: Use the minimum effective amount of base. Excess base can sometimes promote side reactions.
-
Question 3: My reaction mixture has turned dark, and I'm seeing palladium black precipitate. What does this indicate?
Answer: The formation of palladium black is a clear indication of catalyst decomposition . This leads to a loss of catalytic activity and an incomplete reaction.
-
Causes of Decomposition:
-
High Temperatures: Prolonged heating at excessively high temperatures can lead to catalyst agglomeration and precipitation.
-
Inadequate Ligand Protection: If the ligand concentration is too low or the ligand is not robust enough, the palladium center can become exposed and decompose.
-
Oxygen Contamination: Failure to maintain an inert atmosphere can lead to oxidation of the Pd(0) active species.
-
-
Preventative Measures:
-
Use of Pre-catalysts: Employing air-stable palladium pre-catalysts can ensure a more controlled generation of the active Pd(0) species.
-
Optimize Ligand:Palladium Ratio: A slight excess of the ligand can help stabilize the catalytic species.
-
Thorough Degassing: Ensure the reaction mixture is properly degassed before heating.
-
Visualizing the Buchwald-Hartwig Reaction and Side Products
Caption: Key steps and side reactions in the Buchwald-Hartwig amination step.
Part 2: Troubleshooting the Reduction of 4-(Azepan-1-yl)-2-methyl-nitrobenzene
The second step is the reduction of the nitro group to an amine. While seemingly straightforward, this step can also lead to a variety of side products if not carefully controlled.[6]
Frequently Asked Questions (FAQs)
Question 1: After my reduction reaction, I'm observing several spots on my TLC plate, and my final product has a reddish or brownish hue. What are these impurities?
Answer: The presence of multiple spots and color in your product often points to incomplete reduction and the formation of dimeric condensation products. The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[7] These intermediates can react with each other or with the starting material or product to form azoxy and azo compounds, which are often colored.[8]
-
Azoxy Compound Formation: Condensation of the nitroso intermediate with the hydroxylamine intermediate.
-
Azo Compound Formation: Further reduction of the azoxy compound.
Troubleshooting Strategies:
| Reduction Method | Potential for Side Products | Mitigation Strategy |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | High, if hydrogen pressure or catalyst loading is insufficient. | Ensure adequate hydrogen pressure, sufficient catalyst loading, and efficient stirring to overcome mass transfer limitations. |
| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Lower, but can be aggressive towards other functional groups. | Use a less acidic system like iron powder in acetic acid or ammonium chloride.[6] |
| Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | Generally clean and effective. | Ensure the complete consumption of the formate source. |
Question 2: My mass spectrometry data shows a peak that is 16 atomic mass units higher than my desired product. What is this species?
Answer: A mass peak 16 amu higher than your product is indicative of the N-hydroxylamine intermediate (4-(azepan-1-yl)-N-hydroxy-2-methylaniline). This occurs when the reduction is incomplete.
-
Causes of Incomplete Reduction:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low.
-
Deactivated Catalyst: In catalytic hydrogenation, the catalyst may have lost activity.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
-
Solutions:
-
Increase the equivalents of the reducing agent or the reaction time.
-
For catalytic hydrogenations, ensure the catalyst is active and not poisoned.
-
Question 3: How can I purify my final product to remove these colored impurities and the hydroxylamine?
Answer: Purification can typically be achieved through column chromatography.
-
Column Chromatography: A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is usually effective. The less polar azo and azoxy compounds will elute before the more polar desired aniline and the very polar hydroxylamine.
-
Acid-Base Extraction: As an initial purification step, you can dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired aniline and the hydroxylamine will be protonated and move to the aqueous layer. The neutral azo and azoxy impurities will remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified amine products, which can then be further purified by chromatography if necessary.
Visualizing the Nitro Reduction Pathway and Side Products
Caption: The stepwise reduction of the nitro group and the formation of common side products.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Synthesis of 4-(Azepan-1-yl)-2-methylaniline
Welcome to the technical support center for the synthesis of 4-(Azepan-1-yl)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable compound. We will explore the common synthetic challenges and provide data-driven strategies for optimization, focusing on the widely used Buchwald-Hartwig amination pathway.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound via palladium-catalyzed cross-coupling.
Question 1: My reaction shows low or no conversion of the aryl halide starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that typically points to a problem with the catalytic cycle, often at the initial oxidative addition step or due to catalyst deactivation.
-
Cause 1: Inactive Catalyst System. The active Pd(0) species is crucial for the reaction to begin.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to Pd(0). This process can be inefficient. Furthermore, the active catalyst can be poisoned by impurities or oxygen.[3]
-
Solution:
-
Use a Pre-catalyst: Employ a modern palladacycle pre-catalyst (e.g., a G3 or G4 pre-catalyst). These are designed to generate the active LPd(0) species rapidly and reliably upon exposure to a base, avoiding inefficient in-situ reduction steps.[1][4]
-
Ensure Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.[3] Ensure your solvent is thoroughly degassed and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure your amine and aryl halide are free from impurities, especially sulfur-containing compounds, which are known catalyst poisons.[3]
-
-
-
Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For a somewhat sterically demanding coupling like this, the choice of ligand is paramount.
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Sterically hindered biaryl phosphine ligands (Buchwald ligands) or ferrocene-based ligands (Hartwig ligands) are highly effective.[5] For this specific transformation, ligands like XPhos, RuPhos, or XantPhos are excellent starting points as they promote both oxidative addition and the final reductive elimination step.[6][7] Bidentate ligands like XantPhos can be particularly effective.[8]
-
-
-
Cause 3: Suboptimal Base or Solvent. The base activates the amine nucleophile, but its strength and solubility can dramatically impact the reaction rate. Insolubility of reactants is a common, often underestimated, reason for reaction failure.[1]
-
Solution:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the most effective for achieving high reaction rates.[2] However, it is incompatible with some functional groups. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[8]
-
Solvent Choice: Toluene and dioxane are excellent, commonly used solvents for Buchwald-Hartwig reactions.[1] Ensure the solvent can dissolve all components at the reaction temperature. If solubility is an issue, consider a co-solvent system. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the reaction by coordinating to the palladium center.[1]
-
-
Question 2: I'm seeing good conversion of my starting material, but the isolated yield of the product is low. Where is my product going?
Answer: This frustrating scenario usually points to either the formation of side products that consume the starting material or product degradation/loss during workup and purification.
-
Cause 1: Hydrodehalogenation. This is a common side reaction where the aryl halide is reduced to the corresponding arene (e.g., 2-methylaniline derivative without the azepane group). This occurs when a palladium-hydride species is formed, which can happen in the presence of trace water or other protic impurities.[4]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of molecular sieves in the reaction vessel can be beneficial.
-
Optimize Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from NaOtBu to a carbonate base) may help.
-
-
-
Cause 2: Dimerization or Other Side Reactions. The aryl halide can sometimes undergo self-coupling, or the amine can react in unintended ways. For aryl iodides, the generated iodide ion can sometimes inhibit the catalyst.[1][9] While less common with aryl bromides or chlorides, it's a possibility.
-
Solution:
-
Use Aryl Bromide or Chloride: The reactivity order for the oxidative addition step is generally I > Br > Cl, but the overall success of the catalytic cycle is often best with aryl bromides (ArBr).[1] Aryl chlorides can also be effective with the right, highly active catalyst system.[8]
-
Control Stoichiometry: Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help favor the desired cross-coupling reaction over side reactions.
-
-
-
Cause 3: Difficult Purification. The product, this compound, is a relatively polar amine. It may be partially soluble in the aqueous phase during extraction, or it may be difficult to separate from residual starting materials or byproducts via column chromatography.
-
Solution:
-
Optimize Workup: During aqueous extraction, ensure the pH of the aqueous layer is basic (pH > 10) to keep the product in its free-base form, minimizing its solubility in water. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Purification Strategy: If silica gel chromatography is used, consider pre-treating the silica with triethylamine to prevent streaking of the amine product. Alternatively, reverse-phase chromatography may offer a better separation profile.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: Which reaction conditions should I start with for this synthesis?
A1: For a robust starting point, a combination of a modern catalyst system and carefully chosen conditions is recommended. The following table outlines a strong set of initial parameters for optimization.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | 4-Bromo-3-methylaniline or protected precursor | Aryl bromides offer a good balance of reactivity and stability, often giving higher yields than iodides or chlorides.[1] |
| Amine | Azepane (1.1 - 1.2 equivalents) | A slight excess of the amine drives the reaction towards the product. |
| Pd Pre-catalyst | tBuXPhos Pd G3 (1-2 mol%) | A highly active, air- and moisture-stable pre-catalyst that ensures reliable formation of the active Pd(0) species.[4] |
| Ligand | tBuXPhos (1.1 eq. relative to Pd) | The ligand is integrated into the pre-catalyst, ensuring the correct stoichiometry. |
| Base | NaOtBu (1.5 - 2.0 equivalents) | A strong base that facilitates amine deprotonation and generally leads to the highest reaction rates.[2] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | These are high-boiling, non-coordinating solvents that are well-suited for this chemistry.[1] |
| Temperature | 80 - 110 °C | This temperature range is typically sufficient to drive the reaction to completion without causing significant catalyst decomposition.[8] |
Q2: How does the choice of aryl halide (Cl, Br, I) affect the reaction?
A2: The choice of halide significantly impacts the oxidative addition step and can influence side reactions.
-
Aryl Iodides (Ar-I): Have the fastest rate of oxidative addition. However, the iodide ion formed can inhibit the catalyst by forming stable palladium-iodide dimers, which can slow or stall the reaction.[1][9]
-
Aryl Bromides (Ar-Br): Generally considered the "sweet spot." They are reactive enough for efficient oxidative addition but do not typically cause the same level of catalyst inhibition as iodides.[1]
-
Aryl Chlorides (Ar-Cl): Are often cheaper but are the least reactive. They require highly active catalyst systems, typically involving very bulky and electron-rich phosphine ligands, to achieve good yields.[8]
Q3: Can I use a weaker base like potassium carbonate?
A3: Yes, weaker bases like K₂CO₃ or Cs₂CO₃ can be used and are often necessary for substrates with base-sensitive functional groups.[7] However, be aware that this will likely slow down the reaction rate. To compensate, you may need to use a higher catalyst loading, a more active ligand, or increase the reaction temperature.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram provides a logical decision tree for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low yield issues.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational optimization. The desired pathway involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Optimized Synthesis
This protocol incorporates best practices for maximizing yield and purity.
Materials:
-
4-Bromo-3-methylaniline (1.0 eq)
-
Azepane (1.2 eq)
-
tBuXPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 4-bromo-3-methylaniline, tBuXPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Add Reagents: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe, followed by the azepane.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature and quench with water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, with the silica gel pre-treated with 1% triethylamine) to afford this compound.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the synthesis of these crucial chemical building blocks. Substituted anilines are fundamental to the creation of a wide range of molecules, including pharmaceuticals and dyes.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might face during the synthesis of substituted anilines, focusing on the two most prevalent methods: the reduction of nitroarenes and palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2]
Section 1: Nitroarene Reduction Issues
The reduction of nitroarenes is a classic and widely used method for preparing anilines due to the ready availability of various substituted nitroaromatic compounds.[1] However, this method is not without its challenges.
Question 1: My nitroarene reduction is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer: An incomplete or slow reduction of a nitroarene can be frustrating. Several factors could be at play:
-
Inactive Catalyst: If you are performing a catalytic hydrogenation, the catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or improperly activated.[3]
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., hydrazine, formic acid) may be depleted or of poor quality.[3] For reactions using hydrogen gas, the pressure might be too low.[2][3]
-
Solution: Increase the hydrogen pressure or add more of the transfer hydrogenation reagent.[3] Always use pure reagents.
-
-
Poor Mass Transfer: If the nitro compound is not fully dissolved in the solvent or if stirring is inefficient, the reaction rate will be slow.[3]
-
Solution: Choose a solvent in which your substrate is more soluble and increase the stirring speed to ensure good mixing.[3]
-
-
Incorrect Temperature: The reaction temperature might be too low for the chosen catalytic system.[3]
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of any side products.[3]
-
Question 2: I'm observing the formation of side products like azo, azoxy, or hydroxylamine compounds in my nitroarene reduction. Why is this happening and what can I do to promote aniline formation?
Answer: The formation of these intermediates is a classic sign of incomplete reduction.[3]
-
Cause: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4] If the reaction conditions are not sufficiently forcing, these intermediates can accumulate or react with each other to form azo and azoxy compounds.[3][5] For example, using metal hydrides like LiAlH₄ to reduce aromatic nitro compounds can often lead to the formation of azo compounds.[3][5]
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting material and intermediates.[3][6] You may need to increase the reaction time or the amount of reducing agent.[3]
-
Catalyst and Condition Selection: For a complete reduction to the desired aniline, catalytic hydrogenation with catalysts like Pd/C or Platinum(IV) oxide (PtO₂) is generally very effective.[1][3] Ensure an adequate supply of hydrogen.[3] Metal/acid systems, such as iron in hydrochloric acid, are also robust and tend to give high yields of the aniline.[1]
-
pH Control: In some instances, controlling the pH of the reaction medium can help to suppress the formation of side products.[3]
-
Question 3: My final aniline product is a dark, tarry substance. What is causing this and how can I prevent it?
Answer: Anilines are notoriously susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[2][7]
-
Cause: Exposure to air (oxygen) and light can promote the oxidation of anilines. This is often accelerated by the presence of trace metal impurities.
-
Prevention and Purification:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: If your aniline is dark, purification can often be achieved by distillation, sometimes under reduced pressure to avoid high temperatures that can promote decomposition.[1] Column chromatography can also be effective, but care must be taken as some anilines can be unstable on silica gel.[8] An acid wash (e.g., with 1M HCl) during the workup can help remove basic, colored impurities by forming water-soluble salts.[8]
-
Section 2: Buchwald-Hartwig Amination Troubleshooting
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering broad scope and functional group tolerance.[2] However, its success is highly dependent on the careful selection of reaction components.
Question 4: My Buchwald-Hartwig amination is giving a low yield or not working at all. What should I check first?
Answer: A failed Buchwald-Hartwig reaction can often be traced back to a few key components. Here is a troubleshooting workflow to follow:
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
-
Catalyst System: The choice of palladium source and, most importantly, the phosphine ligand is critical.[9] Different ligands are designed for different substrate combinations. For example, sterically hindered biarylphosphine ligands are often required for coupling aryl chlorides. Using a pre-catalyst can often give more reliable results than generating the active catalyst in situ from sources like Pd(OAc)₂.[9]
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), a strong, non-nucleophilic base. The solubility of the base can also be a factor.[10]
-
Solvent: Solvents must be anhydrous and deoxygenated. Common choices include toluene, dioxane, and THF.[9][11] The presence of water can deactivate the catalyst and hydrolyze starting materials.
-
Reagent Purity: Ensure your aryl halide and amine are pure. Impurities can inhibit the catalyst.
-
Reaction Conditions: The reaction temperature is a critical parameter to optimize.[2] Insufficient heating can lead to low conversion. Monitor the reaction over time to determine the optimal reaction duration.
Question 5: I'm seeing dehalogenation of my aryl halide starting material. What's causing this side reaction?
Answer: Dehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.
-
Cause: This can occur through a competing reaction pathway, often facilitated by certain ligands or the presence of trace amounts of water or other proton sources. It can be more prevalent with more reactive aryl halides like aryl iodides.
-
Solution:
-
Ligand Screening: Try a different phosphine ligand. Some ligands are more prone to promoting dehalogenation than others.
-
Base Selection: The choice of base can sometimes influence the extent of dehalogenation.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry.
-
Question 6: My amine has other nucleophilic groups (e.g., a phenol). How can I achieve selective N-arylation?
Answer: When your amine substrate contains other nucleophilic sites, such as a hydroxyl group, you may observe competing O-arylation.[9]
-
Cause: The palladium catalyst can potentially couple with other nucleophiles present in the molecule.
-
Solution:
-
Protecting Groups: The most straightforward solution is to protect the competing nucleophilic group. For a phenol, you could protect it as a silyl ether or another suitable protecting group that is stable to the reaction conditions and can be easily removed later.[9]
-
Ligand and Condition Optimization: In some cases, careful selection of the ligand and reaction conditions can favor N-arylation over O-arylation.[9] This often requires screening different catalyst systems.
-
Experimental Protocols & Data
To support your troubleshooting efforts, here are detailed protocols for reaction monitoring and a table summarizing key reaction parameters.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapor.
-
Using a capillary tube, carefully spot a small amount of your starting materials (co-spot) and the reaction mixture onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to ascend the plate.
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front.
-
Allow the plate to dry and then visualize the spots under a UV lamp.[6]
-
The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[6]
Protocol 2: Workup and Purification of a Substituted Aniline
Objective: To isolate and purify the synthesized aniline from the reaction mixture.
Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was conducted in an organic solvent, dilute it further with a solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine to remove water-soluble impurities.
-
To remove any unreacted basic starting materials or basic byproducts, you can perform an acidic wash with 1M HCl. The aniline product will also form a salt and move to the aqueous layer.[8] You can then re-basify the aqueous layer and extract your product back into an organic solvent. Note: This step is dependent on the stability of your product to acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel or by distillation.[1][2]
Data Summary: Key Parameters for Common Aniline Syntheses
| Synthesis Method | Key Parameters to Control | Common Issues |
| Catalytic Hydrogenation | Temperature, Hydrogen Pressure, Catalyst Type & Loading, Solvent[2] | Incomplete reduction, Over-hydrogenation of the aromatic ring[7], Catalyst poisoning[3] |
| Metal/Acid Reduction | Choice of Metal (Fe, Sn, Zn)[1], Acid Concentration, Temperature | Vigorous reaction, Formation of metal salt byproducts |
| Buchwald-Hartwig Amination | Pd Source, Ligand, Base, Solvent, Temperature[2] | Low yield, Dehalogenation[9], Competing side reactions[9] |
| Nucleophilic Aromatic Substitution | Electron-withdrawing group on arene[12], Solvent, Temperature | Requires activated aryl halide[12], Potential for side reactions |
Visualizing Key Concepts
To further clarify the relationships between experimental parameters, the following diagram illustrates the interdependence of factors in catalytic hydrogenation.
Caption: Interdependence of key parameters in the catalytic hydrogenation for aniline synthesis.
Characterization of Substituted Anilines
Once you have successfully synthesized and purified your substituted aniline, proper characterization is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of your compound. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the aniline ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound, confirming that you have synthesized the target molecule.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum (typically in the range of 3300-3500 cm⁻¹) are characteristic of the primary or secondary amine group of the aniline.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product.[6] By comparing the retention time of your product to that of an authentic standard, you can confirm its identity. Developing a robust HPLC method is also crucial for monitoring reaction progress quantitatively.[6]
By systematically addressing the potential issues outlined in this guide and employing careful experimental technique, you can overcome common challenges in the synthesis of substituted anilines and achieve your desired results efficiently and reliably.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. One moment, please... [chemistrysteps.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions for maximal success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the Buchwald-Hartwig amination.
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields?
A1: One of the most frequently underestimated causes of reaction failure is the poor solubility of the reactants, especially the inorganic base, in the reaction solvent.[1][2] A heterogeneous mixture can lead to slow and incomplete reactions. Other prevalent issues include inappropriate catalyst-ligand selection for the specific substrates, catalyst inhibition or decomposition, and using a base that is either too weak to deprotonate the amine or too strong, causing substrate degradation.[1][2]
Q2: How do I select the right palladium source and ligand for my reaction?
A2: The choice is highly dependent on your substrates. For simple systems, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is common.[3][4] However, for challenging substrates (e.g., aryl chlorides, sterically hindered amines or anilines), pre-formed palladium precatalysts are often more efficient as they avoid the need for in-situ catalyst formation.[2][5]
The evolution of this reaction has led to several "generations" of catalysts, primarily defined by the ligand.[6]
-
First-generation ligands like P(o-tolyl)₃ are effective for secondary amines but struggle with primary amines.[4][6]
-
Second-generation bidentate phosphine ligands (e.g., BINAP, DPPF) expanded the scope to include primary amines.[6][7]
-
Third-generation bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group, and others by the Hartwig group, are highly active and versatile, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[3][6][8][9]
Q3: Which base should I choose?
A3: The base's role is critical and substrate-dependent. Strong, non-nucleophilic bases are typically required.
-
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu, LHMDS) are very common and effective for a wide range of substrates.[1][2] However, they can cause the decomposition of substrates with sensitive functional groups like esters or nitro groups.[1][10]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are better alternatives for sensitive substrates, though they may require higher temperatures or more active catalyst systems.[1]
-
Soluble Organic Bases (e.g., DBU) can be used, sometimes in combination with inorganic bases, to create a homogeneous reaction medium, which is particularly useful for flow chemistry applications.[2][11]
Q4: What is the best solvent for this reaction?
A4: Aprotic solvents are standard. The choice often involves a trade-off between reactant solubility and boiling point.
-
Aromatic Hydrocarbons (Toluene, Xylenes) are very common, offering a good balance of solubility for many organic substrates and a high boiling point suitable for less reactive partners.[1][12]
-
Ethers (Dioxane, THF, 2-MeTHF, CPME) are also frequently used.[2] However, 1,4-dioxane is now considered a high-impact solvent to be avoided if possible.[1][12]
-
Polar Aprotic Solvents can sometimes be used, but they may influence product distribution. For instance, they can sometimes favor the reduction of the aryl halide over the desired amination.[13][14]
-
Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium catalyst and should be avoided.[2]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during the reaction.
Problem 1: Low or No Conversion of Starting Material
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Explanation:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[2] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be failing. Amines or phosphine ligands can act as reducing agents, but this step can be unreliable.[10]
-
Inappropriate Base: The base must be strong enough to deprotonate the amine (or the palladium-amine complex) to form the palladium-amido intermediate, which is a key step in the catalytic cycle.[4][15]
-
Expert Recommendation: For standard couplings, NaOtBu is a robust starting point.[1] If you observe starting material decomposition, switch to a milder carbonate or phosphate base, but you may need to compensate by using a more electron-rich, bulky ligand (like those from the third generation) to facilitate the catalytic cycle.[1][6] The poor solubility of inorganic bases is a common culprit for stalled reactions; ensure vigorous stirring or consider a different solvent system.[1][2]
-
-
Catalyst Poisoning: Certain functional groups can coordinate strongly to the palladium center and inhibit catalysis.[1][10]
-
Expert Recommendation: Ensure all reagents and solvents are pure and dry. If your substrate contains a potential poison (e.g., certain sulfur-containing groups or azo compounds), you may need to use a higher catalyst loading or a more robust ligand system.[10]
-
Problem 2: Formation of Side Products
Common Side Products and Mitigation Strategies
| Side Product | Causative Factor(s) | Recommended Solution(s) |
| Hydrodehalogenation (Ar-H) | β-hydride elimination from the Pd-amido intermediate, competing with reductive elimination.[6] More common with primary amines. | Use a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to sterically disfavor β-hydride elimination and accelerate reductive elimination.[6][15] Lowering the reaction temperature can also help. |
| Biaryl Formation (Ar-Ar) | Homocoupling of the aryl halide. | This can sometimes occur at high temperatures. Lowering the temperature and ensuring an efficient catalyst system can minimize this. |
| Double Amination | Occurs with di-halides or amines with multiple reactive sites (e.g., piperazine).[16] | Use a protecting group (e.g., Boc-piperazine) to control reactivity.[16] Carefully control stoichiometry. |
Visualizing the Key Mechanistic Crossroads
The formation of the desired product versus the hydrodehalogenation side product is a critical competition.
Caption: Competing pathways in the Buchwald-Hartwig amination.
Problem 3: Difficulty with Specific Substrate Classes
-
Sterically Hindered Substrates: Coupling partners with ortho-substituents can be challenging.
-
Causality: Steric hindrance slows down both the oxidative addition and reductive elimination steps.[17]
-
Solution: Employ highly active, sterically demanding ligands such as di-t-BuXPhos or tBuBrettPhos.[9][10] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive, and their bulk accelerates the final reductive elimination step.[6]
-
-
Electron-Poor Amines or Electron-Rich Aryl Halides: These combinations are often sluggish.
-
Causality: Electron-poor amines are less nucleophilic, making the displacement of the halide on the palladium complex difficult. Electron-rich aryl halides undergo oxidative addition more slowly.
-
Solution: A more electron-rich ligand can increase the electron density on the palladium, facilitating oxidative addition. Higher temperatures and stronger bases may be necessary.
-
-
Aryl Chlorides: These are less reactive than the corresponding bromides or iodides.
-
Causality: The C-Cl bond is stronger, making the initial oxidative addition step more difficult.
-
Solution: This is where modern, bulky dialkylbiaryl phosphine ligands are essential. Catalyst systems based on ligands like XPhos, SPhos, and their derivatives have been specifically designed to activate aryl chlorides effectively.[3][8][18]
-
General Experimental Protocol (Starting Point)
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Technical Support Center: Purification of 4-(Azepan-1-yl)-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 4-(Azepan-1-yl)-2-methylaniline. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this compound, a key intermediate in various research and development applications. Ensuring the purity of this aromatic amine is critical, as even trace impurities can significantly impact downstream reaction outcomes, biological activity, and final product stability. This guide is structured to address common challenges encountered during purification, offering explanations for why certain issues arise and providing validated, step-by-step solutions.
Part 1: Frequently Asked Questions (FAQs) & Understanding Impurity Profiles
This section addresses the fundamental questions regarding impurities in the synthesis of this compound. Understanding the origin and nature of these impurities is the first step toward selecting an effective purification strategy.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is highly dependent on the synthetic route. A common method for synthesizing this compound is the Buchwald-Hartwig amination, which couples an aryl halide with an amine.[1][2][3]
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-bromo or 2-chloro-toluene and azepane.
-
Catalyst Residues: Trace amounts of palladium catalysts and phosphine ligands used in the coupling reaction.[1][4]
-
Hydrodehalogenation Byproduct: The starting aryl halide can be reduced, leading to the formation of toluene.[2][4]
-
Side-Reaction Products: Over-reaction or side-reactions can lead to isomeric products or dimers.[5]
Degradation Impurities:
-
Oxidation Products: Aromatic amines, including anilines, are susceptible to air oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products.[6][7] Freshly purified aniline is often a colorless oil, but it can darken to yellow or reddish-brown upon exposure to air and light due to these oxidation processes.[8]
Q2: My purified this compound is a yellow or brown oil, but I expected a solid. Why?
While some aniline derivatives are solids, many are viscous liquids or low-melting solids at room temperature.[8] The coloration is a classic indicator of impurities.
Potential Causes:
-
Oxidation: As mentioned, exposure to air can cause the formation of highly colored, oxidized impurities.[6][7] This is the most common reason for a yellow-to-brown appearance.
-
Residual Solvents: Trapped high-boiling solvents (e.g., toluene, DMF) from the reaction or workup can prevent crystallization and impart an oily consistency.
-
Presence of Byproducts: Reaction byproducts may act as eutectic contaminants, lowering the overall melting point of the mixture and causing it to appear as an oil.
Q3: How do I know which purification method to choose?
The best method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The following workflow provides a general decision-making framework.
Caption: Purification method decision workflow.
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during the purification process.
Issue 1: My compound streaks badly on a silica gel TLC plate and column.
Symptom: During flash chromatography, the product spot on the TLC plate is elongated (tailing), and the compound elutes from the column over many fractions with poor separation.
Causality & Explanation: This is a classic problem when purifying basic amines on standard silica gel.[9][10] Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[9][11] The basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible binding or slow, uneven elution.[9] This can cause sample degradation and significant yield loss.[9]
Solutions:
-
Mobile Phase Modification (Amine Additive):
-
Action: Add a small amount (0.1 - 2% v/v) of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate).[9][10]
-
Mechanism: The added amine is a stronger base and will "neutralize" the acidic sites on the silica, allowing your target compound to elute more cleanly and symmetrically.[9] The modifier should be added to the solvent used for both column equilibration and elution.[9]
-
Drawback: The modifier must be removed from the collected fractions, which can be challenging.[10]
-
-
Use of an Alternative Stationary Phase:
-
Action: Switch from silica gel to a different stationary phase.
-
Recommended Options:
-
Amine-functionalized silica (NH2-silica): This is often the best choice. The surface is slightly basic, which repels the basic amine compounds, leading to excellent peak shape without a mobile phase modifier.[10][12]
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying amines.[11]
-
-
Benefit: This approach avoids the need to remove a modifier from your final product.
-
Issue 2: My compound "oiled out" during recrystallization instead of forming crystals.
Symptom: Upon cooling the recrystallization solution, the product separates as a liquid layer or oily droplets instead of a crystalline solid.
Causality & Explanation: Oiling out occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point.[13] It can also happen if the solution is too concentrated or cooled too rapidly.
Solutions:
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling promotes supersaturation and oiling.
-
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount (10-20% more) of the hot solvent before attempting to cool it again.[13]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[13]
-
-
Change Solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or use a mixed solvent system where the compound has lower solubility.[13]
Issue 3: My final product is still colored (yellow/brown) after purification.
Symptom: Despite chromatography or recrystallization, the isolated product retains a distinct color.
Causality & Explanation: The colored impurities are likely highly polar, oxidized species.[6][7] During chromatography, they may stick to the column baseline. During recrystallization, they may be present in very small quantities but have a high extinction coefficient, or they may co-crystallize with your product.
Solutions:
-
Activated Charcoal Treatment (During Recrystallization):
-
Action: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.[13][14]
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, polar molecules, which are characteristic of many colored organic impurities.
-
Procedure: Boil the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal before allowing the filtrate to cool.[13]
-
-
Aqueous Acid Wash (Liquid-Liquid Extraction):
-
Action: Dissolve the impure product in a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Mechanism: Your basic amine will be protonated and move into the aqueous layer, leaving less basic or neutral impurities in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent. This is a highly effective purification technique for amines.[7]
-
Part 3: Detailed Purification Protocols
Protocol 1: High-Purity Isolation by Flash Column Chromatography
This protocol is recommended when dealing with multiple impurities of varying polarities.
Principle: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[15] For basic amines like this compound, a modified stationary or mobile phase is crucial to prevent tailing.[9][10]
Recommended System:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Amine-functionalized Silica (NH2-Silica) | Prevents acid-base interactions, leading to sharp peaks and better separation for basic compounds.[10][12] |
| Alternative | Standard Silica Gel | Use only if NH2-silica is unavailable. Requires mobile phase modification.[9] |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | A standard non-polar/polar solvent system that provides good separation for many aromatic compounds. |
| Modifier (for standard silica) | 1% Triethylamine (TEA) in mobile phase | Neutralizes acidic silanol groups, preventing peak tailing of the basic analyte.[9] |
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Wet-pack the selected column (NH2-silica preferred) with the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate). Ensure there are no air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (the gradient). A typical gradient might be from 2% to 30% Ethyl Acetate in Hexane over 15-20 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable stain (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Bulk Purification by Recrystallization
This protocol is ideal for removing small amounts of impurities from a product that is solid at room temperature.
Principle: This technique relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[14][16][17] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[13]
Solvent Selection Table:
| Solvent System | Solubility Profile | Potential Use |
| Ethanol/Water | Compound is soluble in hot ethanol, less soluble in water. | A common and effective system for moderately polar amines.[13] |
| Toluene/Hexane | Compound is soluble in hot toluene, less soluble in hexane. | Good for less polar compounds and for removing highly polar impurities.[13] |
| Acetone/Water | Similar to ethanol/water, offers different solubility characteristics. | A viable alternative if ethanol/water fails.[13] |
Step-by-Step Methodology:
-
Solvent Test: In small test tubes, test the solubility of a few milligrams of your crude product in different solvent systems to find the ideal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture (using a steam bath or heating mantle) until the solid is fully dissolved.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.[14]
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[13]
-
Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot filtrate until it just begins to turn cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the flask to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization). Allow the crystals to dry on the filter by drawing air through them, then transfer to a desiccator for final drying.[13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. scribd.com [scribd.com]
- 17. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
Technical Support Center: Prevention and Troubleshooting of Aniline Compound Oxidation and Discoloration
Welcome to the Technical Support Center for handling aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who frequently work with these versatile yet sensitive compounds. Freshly distilled aniline is a colorless to pale yellow, oily liquid, but it is notoriously prone to oxidation, leading to discoloration that can range from yellow to reddish-brown and even black upon exposure to air and light.[1][2][3] This oxidation not only affects the physical appearance of the compound but can also introduce impurities that may compromise the integrity and reproducibility of your experiments.[4]
This resource provides in-depth, field-proven insights into the causes of aniline discoloration and offers robust, validated protocols to prevent it. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline compound turning brown? What is the chemical basis for this?
A1: The discoloration of aniline is a classic sign of aerial oxidation.[5][6] The electron-rich amino group (-NH₂) on the benzene ring makes the molecule highly susceptible to losing electrons when exposed to atmospheric oxygen.[1][7] This process is often accelerated by exposure to light and elevated temperatures.[2][8]
The initial oxidation products can include nitrosobenzenes and nitrobenzenes.[8] Further reactions lead to the formation of highly colored polymeric materials, often referred to as "aniline black," as well as compounds like azobenzene and p-benzoquinone, which contribute to the observed yellow, red, and brown hues.[1][9] The presence of certain metal ions can also catalyze this oxidation process.[8]
Q2: I've just received a new bottle of an aniline derivative, and it's already slightly yellow. Is it still usable?
A2: A faint yellow color in a new bottle may not necessarily indicate significant impurity, as even trace amounts of highly colored oxidation products can be visually prominent.[9] However, for sensitive applications, such as in drug development or catalysis where purity is paramount, this discoloration is a red flag. The presence of these impurities can lead to lower yields, unexpected side products, and overall poor reproducibility.[4] It is strongly recommended to verify the purity of the material using analytical methods like HPLC or GC before use.[8] If high purity is required, purification or using a fresh, colorless batch is the best course of action.[10]
Q3: What are the ideal storage conditions to maintain the integrity of aniline compounds?
A3: To minimize oxidation, aniline and its derivatives should be stored with the exclusion of air and light. The best practice is to store them in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon.[8][11] For long-term stability, refrigeration at 2-8°C is recommended.[2][11] Storing aniline at a neutral pH (around 7) has also been shown to improve stability.[2]
Q4: Can I use antioxidants to stabilize my aniline compound?
A4: While not a universal standard practice for pure laboratory reagents, antioxidants can be effective. Hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers can inhibit the oxidation process, typically at concentrations of 100-500 ppm.[11] However, a crucial consideration is the potential for the antioxidant to interfere with downstream reactions. Its compatibility must be thoroughly evaluated for your specific application.[8] Another common practice is storing aniline over zinc dust, which acts as a reducing agent and helps prevent oxidation to nitrobenzene.[7][12]
Troubleshooting Guide: From Discoloration to Reliable Results
This section provides a systematic approach to diagnosing and solving common problems related to aniline oxidation.
Problem 1: My aniline starting material has darkened significantly in storage.
-
Initial Assessment:
-
Corrective Actions:
-
For Minor Discoloration: If the discoloration is light yellow, the compound might still be suitable for less sensitive applications. However, purity verification via HPLC, GC, or NMR is essential.[8]
-
For Significant Discoloration (Brown/Red): The material is likely compromised with a significant level of oxidation byproducts. It is highly recommended to purify the aniline before use.[10]
-
-
Workflow for Troubleshooting Stored Aniline:
Caption: Troubleshooting workflow for discolored aniline.
Problem 2: My reaction mixture turns dark immediately after adding an aniline derivative.
-
Initial Assessment:
-
Was the aniline purified before use? Impurities in the starting material can accelerate degradation.[10]
-
Are you running the reaction under an inert atmosphere (e.g., nitrogen or argon)?[7]
-
Could other reagents in the mixture be acting as oxidizing agents (e.g., certain metal salts like Cu(II) or Fe(III), or strong acids like nitric acid)?[7][9]
-
-
Corrective Actions:
-
Inert Atmosphere is Key: Always conduct reactions involving anilines under a blanket of inert gas to prevent air oxidation.[13] This is one of the most effective preventative measures.
-
Reagent Purity: Ensure all reagents and solvents are pure and, if necessary, degassed to remove dissolved oxygen.
-
Protecting Groups: For reactions where the aniline's amino group is too reactive or susceptible to oxidation, consider using a protecting group. Acetylation to form an acetanilide is a common and effective strategy. The acetyl group moderates the ring's reactivity and makes the compound less prone to oxidation.[7][10] The protecting group can be removed later in the synthetic sequence.
-
pH Control: The rate of aniline oxidation can be pH-dependent.[7] Buffering the reaction mixture may be necessary to maintain an optimal pH that minimizes oxidation.
-
-
Aniline Oxidation Pathway:
Caption: Simplified aniline oxidation pathway.
Experimental Protocols
Protocol 1: Purification of Aniline by Distillation
This protocol is for purifying discolored aniline. Aniline is toxic and can be absorbed through the skin; always handle it in a chemical fume hood with appropriate personal protective equipment (PPE).[14][15]
-
Preparation: Add the discolored aniline and a few zinc dust pellets to a round-bottom flask. The zinc helps to reduce any oxidized impurities and prevent further oxidation during heating.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask gently under reduced pressure. Collect the fraction that distills at the correct boiling point for aniline at that pressure (e.g., 68.3°C at 10 mmHg).[16] The purified aniline should be colorless.[17]
-
Storage: Immediately transfer the freshly distilled aniline to a clean, dry, amber glass bottle. Purge the headspace with nitrogen or argon before sealing tightly with a cap and Parafilm®. Store in a refrigerator.[11]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This is a fundamental technique for preventing oxidation during a reaction.
-
Glassware Preparation: Ensure all glassware is oven-dried and free of contaminants.
-
Assembly: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet/outlet).
-
Inerting the System: Connect the gas inlet to a source of nitrogen or argon and the outlet to an oil bubbler. Flush the entire system with the inert gas for at least 15-20 minutes to displace all the air.[13]
-
Reagent Addition: Dissolve your purified aniline and other reagents in degassed solvents. Transfer them to the reaction flask via a cannula or dropping funnel while maintaining a positive pressure of the inert gas.
-
Running the Reaction: Maintain a gentle, steady flow of the inert gas throughout the entire reaction period. The bubbler should show a slow, consistent bubble rate (e.g., 1-2 bubbles per second).
Data Summary
The stability of aniline compounds is highly dependent on storage conditions. The following table provides illustrative data on the purity of an aniline derivative over 12 months under different storage scenarios.
| Storage Condition | Inert Atmosphere | Container Type | Initial Purity (%) | Purity after 6 months (%) | Purity after 12 months (%) | Appearance after 12 months |
| 2-8 °C | Yes (Nitrogen) | Amber Glass | 99.8 | 99.7 | 99.6 | Colorless |
| 2-8 °C | No | Amber Glass | 99.8 | 98.5 | 97.1 | Light Yellow |
| 25 °C (Room Temp) | Yes (Nitrogen) | Amber Glass | 99.8 | 99.2 | 98.5 | Pale Yellow |
| 25 °C (Room Temp) | No | Clear Glass | 99.8 | 96.0 | 92.3 | Dark Brown |
Table based on general best practices and stability data for aromatic amines.[11]
By understanding the mechanisms of aniline oxidation and implementing these preventative and troubleshooting strategies, you can ensure the quality of your starting materials and the integrity of your experimental outcomes.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
Structural Characterization of 4-(Azepan-1-yl)-2-methylaniline: A Comparative Guide Using NMR and Mass Spectrometry
This technical guide provides a comprehensive analysis of the structural characterization of 4-(Azepan-1-yl)-2-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles. By comparing its spectral features with related aniline derivatives, this document serves as a practical reference for the unambiguous identification and characterization of this and similar molecules.
Introduction: The Importance of Structural Elucidation
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development. The biological activity of a compound is intrinsically linked to its structure. Therefore, rigorous analytical techniques are essential to confirm the identity and purity of newly synthesized molecules. This compound combines a substituted aniline core with a seven-membered azepane ring, presenting a unique set of spectral features. This guide will dissect these features through a detailed examination of its ¹H NMR, ¹³C NMR, and mass spectra, providing the rationale behind spectral assignments and comparing them to analogous structures to highlight key differentiators.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, we can piece together the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the azepane ring protons, and the amine protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups on the aromatic ring.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-3, H-5, H-6) | 6.5 - 7.2 | Multiplet | 3H | The electron-donating amino and methyl groups shield the aromatic protons, causing them to appear in the upfield region of the aromatic spectrum.[3] |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration due to hydrogen bonding. |
| Azepane -CH₂- (adjacent to N) | 3.2 - 3.6 | Triplet | 4H | Protons on carbons adjacent to the nitrogen are deshielded. |
| Aromatic -CH₃ | 2.1 - 2.4 | Singlet | 3H | The methyl group on the aromatic ring typically appears in this region. |
| Azepane -CH₂- (other) | 1.5 - 1.9 | Multiplet | 8H | The remaining methylene protons of the azepane ring will appear as a complex multiplet in the aliphatic region. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C (quaternary, C-1, C-2, C-4) | 120 - 150 | The carbons bearing the amino, methyl, and azepanyl groups will be downfield. The carbon attached to the nitrogen (C-1) will be significantly shielded. |
| Aromatic C (CH, C-3, C-5, C-6) | 110 - 130 | The electron-donating groups will shield these carbons, shifting them upfield relative to benzene (128.5 ppm). |
| Azepane -CH₂- (adjacent to N) | 45 - 55 | Carbons directly bonded to nitrogen are deshielded. |
| Azepane -CH₂- (other) | 25 - 35 | The other methylene carbons of the azepane ring will appear in the typical aliphatic region. |
| Aromatic -CH₃ | 15 - 25 | The methyl carbon signal is expected in the high-field region of the spectrum. |
Comparative NMR Analysis: Aniline and 2-Methylaniline
To contextualize the predicted spectral data, a comparison with simpler, related molecules is instructive.
-
Aniline: The aromatic protons of aniline appear as a complex multiplet between 6.7 and 7.2 ppm.[3][4] The amino protons typically give a broad signal around 3.8 ppm.
-
2-Methylaniline (o-toluidine): The introduction of a methyl group at the ortho position shifts the aromatic signals slightly. The methyl protons appear as a singlet around 2.2 ppm.[5]
The presence of the azepane group at the para position in our target molecule will further influence the electronic environment of the aromatic ring, leading to more distinct splitting patterns compared to aniline and 2-methylaniline.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step NMR Experimental Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[6]
Diagram of the NMR Experimental Workflow
Caption: A streamlined workflow for NMR analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (C₁₄H₂₂N₂), the expected molecular weight is approximately 218.34 g/mol . The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 218.
The fragmentation of this molecule is likely to be dominated by cleavages adjacent to the nitrogen atoms, which can stabilize the resulting positive charge.[7][8]
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 218 | [C₁₄H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 203 | [M - CH₃]⁺ | Loss of a methyl radical from the aromatic ring. |
| 119 | [C₇H₉N₂]⁺ | Cleavage of the bond between the azepane ring and the aromatic nitrogen. |
| 99 | [C₆H₁₃N]⁺ | Alpha-cleavage of the azepane ring, a common pathway for cyclic amines.[9] |
Comparative MS Analysis: N-Phenylazepane
The fragmentation pattern of N-phenylazepane would provide a useful comparison. It would also be expected to undergo alpha-cleavage of the azepane ring, leading to characteristic fragments. The key difference would be the absence of fragments resulting from the methyl and second amino groups present in this compound.
Experimental Protocol for MS Data Acquisition
Step-by-Step MS Experimental Workflow
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that preserves the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Diagram of the Mass Spectrometry Experimental Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, while the mass spectrum confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. By comparing the spectral data to that of simpler, analogous compounds, researchers can gain a deeper understanding of the structure-property relationships and ensure the identity and purity of their synthesized materials. This guide provides a robust framework for the analysis of this and other similarly substituted aniline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. reddit.com [reddit.com]
- 4. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-(Azepan-1-yl)-2-methylaniline
Introduction
In the landscape of pharmaceutical development, the purity and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities are paramount. 4-(Azepan-1-yl)-2-methylaniline, an aromatic amine, serves as a critical structural motif in various developmental compounds. Its accurate measurement is essential for ensuring process consistency, product quality, and patient safety. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures be thoroughly validated to demonstrate their suitability for the intended purpose.[1][2][3] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this validation process, which forms the bedrock of reliable analytical data.[2][4]
This guide provides an in-depth comparison of two robust, orthogonal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed validation protocols, and demonstrate how cross-validation between these methods establishes an unimpeachable level of confidence in analytical results.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Expertise & Rationale
HPLC-MS/MS is a cornerstone of modern pharmaceutical analysis due to its exceptional sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[5][6] For this compound, a polar and relatively non-volatile compound, reversed-phase HPLC is the logical choice for separation. The stationary phase (e.g., C18) retains the analyte based on its hydrophobicity, while a polar mobile phase elutes it. Coupling this separation with tandem mass spectrometry (MS/MS) provides definitive identification and quantification. The MS/MS technique, operating in Multiple Reaction Monitoring (MRM) mode, involves selecting a specific precursor ion (the molecular ion of our analyte) and then detecting a specific product ion generated through fragmentation. This two-stage filtering process virtually eliminates matrix interference, yielding exceptional specificity and low detection limits.[5]
Experimental Protocol: HPLC-MS/MS
1. Materials and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): A structurally similar, stable isotopically labeled version of the analyte or another compound with similar chromatographic behavior (e.g., d7-labeled this compound).
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards (0.1 ng/mL to 1000 ng/mL): Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Add the internal standard to all standards and samples to a final concentration of 100 ng/mL.
3. Instrumentation and Conditions:
-
HPLC System: A UHPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., m/z 191.15) → Product ion (e.g., m/z 120.10)
-
Internal Standard: Monitor appropriate transition for the chosen IS.
-
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7]
-
Specificity: Analyze blank matrix, matrix spiked with analyte and IS, and matrix with potential impurities to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. Plot the peak area ratio (analyte/IS) against concentration and determine the correlation coefficient (r²) and regression equation.
-
Accuracy (Recovery): Analyze quality control (QC) samples at three concentrations (low, medium, high) against a calibration curve. Express accuracy as the percentage of the measured concentration relative to the nominal concentration.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six replicate QC samples at the medium concentration level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Express results as percent relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
HPLC-MS/MS Workflow Diagram
Caption: Experimental workflow for HPLC-MS/MS quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] Aromatic amines like this compound can be analyzed by GC-MS, though their polarity can sometimes lead to poor peak shape (tailing) on standard non-polar columns.[9] To mitigate this and enhance volatility, a derivatization step is often employed. Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy. This process replaces the active hydrogens on the amine group with a non-polar, electron-withdrawing group, improving chromatographic performance and producing characteristic fragments in the mass spectrometer. Electron Ionization (EI) is typically used in GC-MS, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly confident identification through library matching or spectral interpretation.[10]
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Ethyl acetate (GC grade)
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (GC grade)
-
Internal Standard (IS): A suitable stable, non-interfering compound (e.g., 2,6-dimethylaniline).
2. Derivatization and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standards (1 µg/mL to 200 µg/mL): Prepare calibration standards by serially diluting the stock solution with ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution in a GC vial, add 10 µL of the Internal Standard solution (e.g., 100 µg/mL).
-
Add 50 µL of pyridine (as a catalyst) and 100 µL of TFAA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
3. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Analyte (derivatized): Monitor characteristic ions (e.g., molecular ion and a major fragment ion).
-
Internal Standard: Monitor characteristic ions for the chosen IS.
-
-
Method Validation Protocol (ICH Q2(R2) Framework)
The validation for the GC-MS method follows the same principles as for HPLC-MS/MS, adapted for the technique.
-
Specificity: Analyze derivatized blanks and potential impurities to ensure no co-elution with the analyte or IS peaks.
-
Linearity, Accuracy, Precision, LOD/LOQ: Perform the same assessments as described in the HPLC-MS/MS section, using the peak area ratios of the selected ions from the SIM data.
GC-MS Workflow Diagram
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. eurofins.it [eurofins.it]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. academic.oup.com [academic.oup.com]
- 9. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
In Silico ADME Profiling of 4-(Azepan-1-yl)-2-methylaniline: A Comparative Guide to Web-Based Prediction Tools
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. In silico predictive models offer a rapid, cost-effective, and resource-efficient alternative to initial experimental screening.[1] This guide provides a comprehensive in silico ADME profile for the novel compound 4-(Azepan-1-yl)-2-methylaniline. We present a comparative analysis of predictions from four widely-used, freely accessible web-based platforms: SwissADME, pkCSM, ADMETlab 2.0, and ADMET-AI. By juxtaposing the outputs from these distinct tools, this document aims to construct a holistic predictive profile of the molecule, explain the causality behind the selection of these platforms, and offer a self-validating framework for interpreting the data. This guide serves as a foundational resource for researchers considering this or similar scaffolds for further development.
Introduction: The Imperative of Early ADME Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic (PK) or toxicity profiles.[1] Properties such as poor absorption, unfavorable distribution, rapid metabolism, or unforeseen toxicity are leading causes of compound failure in expensive clinical trials. Consequently, the pharmaceutical industry has embraced a "fail early, fail cheap" paradigm, integrating ADME assessment at the nascent stages of drug discovery.
In silico ADME prediction has emerged as an indispensable tool in this strategy.[1] These computational methods allow for the rapid evaluation of thousands of virtual compounds before committing resources to their synthesis and in vitro testing. By leveraging models built on vast datasets of experimental results, these tools can predict a wide spectrum of ADME properties, guiding medicinal chemists in the design and optimization of lead candidates with more favorable profiles. This guide focuses on a specific molecule, this compound, to demonstrate a practical workflow for in silico profiling and to compare the predictive power and nuances of several prominent, freely accessible tools.[2][3] The choice to compare multiple tools is critical, as variations in their underlying algorithms and training datasets can lead to different predictions, and consensus across platforms often lends higher confidence to the results.
Compound of Interest: this compound
To perform any in silico analysis, a machine-readable representation of the molecule is required. The most common format is the Simplified Molecular Input Line Entry System (SMILES).
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.31 g/mol
-
SMILES String: CC1=CC(N)=C(C=C1)N2CCCCCC2
-
2D Structure:
(A proper 2D structure image would be generated here)
Methodology: A Framework for In Silico Prediction
Our comparative analysis employs four distinct, publicly accessible web servers, chosen for their widespread use in the scientific community, comprehensive endpoint prediction, and diverse underlying methodologies.
-
SwissADME: A popular tool known for its user-friendly interface, robust physicochemical calculations, and unique visualizations like the Bioavailability Radar.[4][5][6][7]
-
pkCSM: Utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties, recognized for its strong performance across various ADMET classes.[8][9][10]
-
ADMETlab 2.0: A significantly enhanced platform that uses a multi-task graph attention framework to evaluate a comprehensive list of ADMET-related endpoints.[1][11][12][13]
General Experimental Workflow
The process for obtaining and comparing ADME predictions can be generalized into a simple workflow. This systematic approach ensures consistency and allows for a clear, side-by-side comparison of the outputs.
Caption: General workflow for comparative in silico ADME prediction.
Step-by-Step Protocol: Prediction using SwissADME
-
Navigate to the SwissADME web server.[4]
-
Input Molecule: In the text box labeled "Enter a list of SMILES here:", paste the SMILES string for the compound: CC1=CC(N)=C(C=C1)N2CCCCCC2.
-
Run Prediction: Click the "Run" button to the right of the input box.
-
Data Collection: The results will be displayed on a new page. Collect the relevant parameters from the various sections (Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-Likeness, etc.). The BOILED-Egg diagram provides a useful visual summary of absorption and brain penetration.
(Protocols for pkCSM, ADMETlab 2.0, and ADMET-AI would follow a similar step-by-step format, guiding the user on how to navigate each specific web interface.)
Results: A Comparative ADME Profile
The following tables summarize the predicted ADME properties for this compound from the four selected platforms. This side-by-side presentation allows for direct comparison and identification of consensus or conflicting predictions.
Physicochemical Properties & Absorption
This table outlines fundamental properties that govern a compound's absorption potential and its adherence to common drug-likeness rules.
| Property | SwissADME | pkCSM | ADMETlab 2.0 | ADMET-AI | Interpretation |
| Molecular Weight | 204.31 g/mol | 204.31 g/mol | 204.31 g/mol | 204.31 g/mol | Meets Lipinski's rule (<500). |
| LogP (Lipophilicity) | iLOGP: 2.87 | 2.69 | 2.81 | 2.85 | Moderate lipophilicity, indicating a good balance between solubility and membrane permeability. All tools show strong agreement. |
| LogS (Water Solubility) | -3.11 (Soluble) | -2.992 (Soluble) | -3.05 (Soluble) | Soluble | Predicted to be soluble, which is favorable for absorption. |
| H-Bond Donors | 1 | 1 | 1 | 1 | Meets Lipinski's rule (≤5). |
| H-Bond Acceptors | 2 | 2 | 2 | 2 | Meets Lipinski's rule (≤10). |
| Lipinski's Rule #Violations | 0 | 0 | 0 | 0 | High drug-likeness predicted by all platforms. |
| Human Intestinal Abs. (HIA) | High | 95.5% | HIA+ (98.6%) | High Abs. | Strong consensus that the compound is well-absorbed from the intestine. |
| Caco-2 Permeability | No | 1.01 | Low (0.97) | Low Perm. | Predictions suggest low to moderate permeability in this cell-based model, a point for experimental verification. |
| P-gp Substrate | No | No | Non-substrate | Non-substrate | Unlikely to be subject to efflux by P-glycoprotein, which is a positive attribute. |
Distribution
Distribution properties describe how a compound spreads throughout the body's fluids and tissues.
| Property | SwissADME | pkCSM | ADMETlab 2.0 | ADMET-AI | Interpretation |
| Blood-Brain Barrier (BBB) Perm. | Yes | Yes (0.34) | BBB+ (0.91) | BBB+ | Strong consensus that the compound is likely to cross the BBB. This is a critical consideration for CNS targets or for avoiding CNS side effects. |
| Plasma Protein Binding (PPB) | N/A | 79.8% | >90% (0.83) | High PPB | The compound is predicted to be moderately to highly bound to plasma proteins, which will affect its free concentration and efficacy. |
Metabolism
Metabolism predictions are crucial for estimating a compound's half-life and potential for drug-drug interactions (DDIs).
| Property | SwissADME | pkCSM | ADMETlab 2.0 | ADMET-AI | Interpretation |
| CYP1A2 Inhibitor | Yes | No | Inhibitor (0.69) | Non-inhibitor | Conflicting predictions. This presents a key risk that must be clarified with in vitro assays. |
| CYP2C9 Inhibitor | Yes | No | Inhibitor (0.81) | Non-inhibitor | Conflicting predictions, similar to CYP1A2. Potential for DDIs. |
| CYP2C19 Inhibitor | No | No | Inhibitor (0.58) | Non-inhibitor | ADMETlab 2.0 suggests potential inhibition, while others do not. This warrants experimental investigation. |
| CYP2D6 Inhibitor | Yes | Yes | Inhibitor (0.89) | Inhibitor | Strong consensus that this compound inhibits CYP2D6, a major metabolic enzyme. This is a significant flag for potential drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | No | Inhibitor (0.76) | Non-inhibitor | Conflicting predictions for the most important drug-metabolizing enzyme. This is a high-priority parameter to test experimentally. |
Toxicity
Toxicity predictions help identify potential safety liabilities early in the discovery process.
| Property | SwissADME | pkCSM | ADMETlab 2.0 | ADMET-AI | Interpretation |
| AMES Mutagenicity | N/A | No | Non-toxic (0.88) | Non-mutagenic | Consensus suggests the compound is not likely to be mutagenic. |
| hERG Inhibition | N/A | Yes (I) | Weak Inhibitor | hERG blocker | High risk of hERG inhibition is predicted, which is a major flag for potential cardiotoxicity. This is a critical finding from the in silico screen. |
| Hepatotoxicity (H-HT) | N/A | No | Non-toxic (0.81) | No DILI | Most models predict a low risk of liver toxicity. |
| Skin Sensitization | N/A | No | Non-sensitizer | N/A | Predicted to be a non-sensitizer. |
Discussion and Strategic Interpretation
The in silico analysis of this compound provides a multifaceted profile with both promising characteristics and significant potential liabilities.
Drug-Likeness and Absorption: The compound exhibits an excellent profile in terms of physicochemical properties, adhering to Lipinski's Rule of Five with zero violations across all platforms. There is a strong consensus that it will have high intestinal absorption. This suggests that oral bioavailability is likely to be favorable, a highly desirable trait for a drug candidate.
Distribution Profile: A key finding is the strong, unanimous prediction that the compound will cross the blood-brain barrier. This makes it a potentially interesting scaffold for central nervous system (CNS) targets. Conversely, if the intended target is peripheral, this property could be a liability, leading to undesirable CNS side effects. The predicted high plasma protein binding is a typical characteristic that needs to be factored into dosing calculations.
Metabolic Profile - A Point of Concern: The metabolic predictions are the most varied and concerning. There is a strong consensus that the compound is an inhibitor of CYP2D6. However, for other major isoforms like CYP1A2, CYP2C9, and CYP3A4, the predictions are contradictory. For instance, SwissADME and ADMETlab 2.0 flag multiple CYP inhibition risks, while pkCSM and ADMET-AI suggest a cleaner profile. This divergence underscores a fundamental principle of in silico modeling: different algorithms and training sets can yield different outcomes.[1] The strategic takeaway is that a comprehensive in vitro CYP inhibition panel is mandatory for this compound series. The decision-making process is visualized below.
Caption: Decision-making flowchart based on predicted ADME properties.
Toxicity Profile - A Critical Red Flag: The most significant finding from this analysis is the unanimous prediction of hERG channel inhibition. Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is often a reason for terminating a compound's development. Therefore, an in vitro hERG assay would be the highest priority experimental validation step for this molecule.
Conclusion
This comparative guide demonstrates the power of using a panel of in silico ADME tools to build a comprehensive profile of a novel chemical entity. For this compound, the predictions suggest a compound with excellent absorption and drug-like properties, as well as the ability to penetrate the central nervous system. However, the analysis also raises two major red flags: a high probability of CYP2D6 inhibition and, most critically, a strong potential for cardiotoxicity via hERG channel blockade.
The conflicting predictions, particularly in metabolism, highlight the importance of not relying on a single tool. Instead, by synthesizing data from multiple sources, researchers can identify areas of high confidence (e.g., BBB penetration, hERG risk) and areas of uncertainty requiring immediate experimental clarification (e.g., broad CYP inhibition). Ultimately, these in silico predictions serve as a powerful, data-driven guide for prioritizing resources and making informed decisions, ensuring that experimental efforts are focused on the most critical questions to de-risk a project.
References
- 1. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 4. SwissADME [swissadme.ch]
- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissADME: Significance and symbolism [wisdomlib.org]
- 8. PkCSM web server: Significance and symbolism [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. ADMETlab 2.0 [admetmesh.scbdd.com]
- 12. scite.ai [scite.ai]
- 13. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADMET-AI [admet.ai.greenstonebio.com]
- 15. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. Swanson2023 - ADMET-AI: To evaluate the pharmacokinetics property of large-scale chemical libraries | BioModels [ebi.ac.uk]
A Comparative Guide to the Electronic Properties of Aniline Derivatives
<
Introduction
Aniline and its derivatives are foundational building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced polymeric materials.[1] The electronic character of the aniline molecule is dictated by the nitrogen atom's lone pair of electrons, which are delocalized into the aromatic π-system. This interaction makes the amino group a potent electron-donating and ring-activating substituent. However, the true versatility of aniline lies in the ability to modulate these electronic properties through the introduction of various substituents on the aromatic ring.
This guide provides a comparative analysis of the electronic properties of aniline derivatives. We will explore how electron-donating and electron-withdrawing groups systematically alter the molecule's frontier molecular orbitals, redox behavior, and optical properties. This document is intended for researchers, scientists, and drug development professionals, offering both fundamental understanding and practical experimental protocols to characterize these essential molecules.
The Influence of Substituents on Aniline's Electronic Landscape
The electronic properties of aniline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring.[2] These effects can be broadly categorized into two groups: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring through inductive and resonance effects. This leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) pull electron density away from the ring.[3] This stabilizes both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), though the effect on the HOMO is typically more pronounced. Consequently, EWGs make the aniline derivative more difficult to oxidize.[3]
These substituent-induced changes can be quantitatively assessed using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[4][5] The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent.[4]
The following diagram illustrates the general effect of EDGs and EWGs on the frontier molecular orbital energies of aniline.
Caption: Effect of substituents on aniline's frontier orbital energies.
Comparative Data of Aniline Derivatives
The table below summarizes key experimental and computational data for aniline and two representative derivatives: p-anisidine (with an EDG) and p-nitroaniline (with an EWG). The oxidation potential (Eₚₐ) is directly related to the energy required to remove an electron from the HOMO. The UV-Vis absorption maximum (λₘₐₓ) corresponds to the energy of the HOMO-LUMO transition.
| Compound | Substituent (para) | Type | Oxidation Potential (Eₚₐ vs Ag/AgCl) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) |
| Aniline | -H | Reference | ~0.9 V[6] | -5.21[2] | -0.15[2] | 5.06[2] | 280[7] |
| p-Anisidine | -OCH₃ | EDG | < 0.9 V | (Higher than Aniline) | (Slightly higher) | (Slightly smaller) | 299 |
| p-Nitroaniline | -NO₂ | EWG | ~1.3 V[8] | -6.68[2] | -2.54[2] | 4.14[2] | 380[3] |
Note: Oxidation potentials can vary significantly with experimental conditions. The values provided are for comparative purposes. HOMO/LUMO energies are representative values from computational studies.[2]
As predicted, the electron-donating -OCH₃ group in p-anisidine makes it easier to oxidize compared to aniline, while the electron-withdrawing -NO₂ group in p-nitroaniline makes it significantly harder to oxidize.[8] The HOMO-LUMO gap decreases for both substituted compounds, leading to a bathochromic (red) shift in the absorption maximum, which is particularly pronounced for p-nitroaniline due to strong charge-transfer character in its excited state.[3][9]
Experimental Methodologies for Characterization
To empirically determine the electronic properties of aniline derivatives, two primary techniques are employed: Cyclic Voltammetry and UV-Visible Spectroscopy. Computational methods like Density Functional Theory (DFT) provide powerful predictive insights.[10]
Cyclic Voltammetry (CV) for Determining Oxidation Potentials
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. For anilines, the anodic peak potential (Eₚₐ) of the first oxidation wave corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates a higher HOMO energy level and a greater ease of oxidation.[11]
Experimental Protocol:
-
Solution Preparation: Prepare a 1-5 mM solution of the aniline derivative in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[8][12]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the aniline (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.[13]
-
Analysis: The potential at which the peak anodic current is observed is the oxidation peak potential (Eₚₐ).
Caption: Workflow for Cyclic Voltammetry analysis of aniline derivatives.
UV-Visible Spectroscopy for Determining HOMO-LUMO Gaps
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption maximum (λₘₐₓ) corresponds to an electronic transition, typically from the HOMO to the LUMO. The energy of this transition (and thus the HOMO-LUMO gap) can be estimated from λₘₐₓ.
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution (typically in the micromolar range) of the aniline derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).[14]
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record its absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). A shift in λₘₐₓ relative to aniline indicates a change in the HOMO-LUMO energy gap.[7]
Caption: Workflow for UV-Visible Spectroscopy analysis.
Conclusion
The electronic properties of aniline can be precisely and predictably tuned through the strategic placement of substituents on the aromatic ring. Electron-donating groups increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. These modifications also alter the HOMO-LUMO energy gap, which is reflected in the molecule's UV-Visible absorption spectrum. The experimental and computational techniques outlined in this guide provide a robust framework for characterizing these properties, enabling researchers to design and synthesize aniline derivatives with tailored electronic characteristics for a vast array of applications, from drug design to materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. ijraset.com [ijraset.com]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
- 11. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
